Di(naphthalen-1-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
dinaphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQQTKALKINGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408540 | |
| Record name | Methanone, dinaphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30172-85-1, 605-78-7 | |
| Record name | Methanone, dinaphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 605-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Characterization of Di(naphthalen-1-yl)methanone
Executive Summary
Di(naphthalen-1-yl)methanone (CAS: 605-78-7), also known as 1,1'-dinaphthyl ketone, is a sterically congested aromatic ketone characterized by a non-planar, twisted molecular geometry. Unlike its 2,2'-isomer, the 1,1'-congener exhibits significant steric hindrance due to the peri-hydrogens, preventing coplanarity of the naphthalene rings with the carbonyl group. This unique structural feature dictates its utility as a high-efficiency triplet photosensitizer in green chemistry applications—specifically the photodimerization of isoprene for sustainable jet fuel production—and as a critical scaffold in the synthesis of Aggregation-Induced Emission (AIE) luminogens. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and spectral characteristics.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of two naphthalene rings connected at their C1 positions via a carbonyl bridge. The proximity of the peri-hydrogens (H8 and H8') creates severe steric repulsion, forcing the naphthalene rings to twist out of the carbonyl plane.
| Parameter | Data |
| IUPAC Name | Di(naphthalen-1-yl)methanone |
| Common Synonyms | 1,1'-Dinaphthyl ketone; Di-1-naphthyl ketone; |
| CAS Registry Number | 605-78-7 |
| Molecular Formula | |
| Molecular Weight | 282.34 g/mol |
| SMILES | O=C(C1=CC=CC2=CC=CC=C21)C3=C4C=CC=CC4=CC=C3 |
| Structural Geometry | Twisted ( |
Structural Logic & Steric Hindrance
The "twisted" conformation is not merely a crystallographic curiosity; it is the functional driver of the molecule's reactivity. The lack of planarity reduces
Thermodynamic & Physical Constants
Note: Values derived from experimental literature and structural analogues.
| Property | Value / Range | Contextual Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow needles. |
| Melting Point | 99 – 105 °C | Lower than 2,2'-isomer due to inefficient packing caused by steric twist. |
| Boiling Point | ~460 °C (Predicted) | High thermal stability; rarely distilled at atm pressure. |
| Density | 1.18 ± 0.05 g/cm³ | Estimated based on packing efficiency of twisted aromatics. |
| Solubility (Water) | Negligible (< 0.1 mg/L) | Highly lipophilic (LogP ~ 5.5). |
| Solubility (Organic) | Soluble in THF, DCM, Toluene | Poor solubility in cold alcohols/hexanes (useful for recrystallization). |
| Triplet Energy ( | ~250 kJ/mol | Critical for photosensitization applications. |
Spectroscopic Profile
UV-Vis Spectroscopy
-
Absorption Maxima (
): ~300 nm (THF). -
Tail Absorption: Extends to ~370 nm.
-
Mechanism: The
transition is weakly allowed but accessible. The molecule is transparent to visible light but efficiently absorbs UV-A (365 nm), facilitating its use in photochemical reactors without degrading the product.
Nuclear Magnetic Resonance (NMR)
-
H NMR (500 MHz, CDCl
):-
The spectrum is complex due to the magnetic anisotropy of the naphthalene rings.
-
Key Feature: The protons at the 2, 3, and 4 positions of the naphthalene ring typically appear as multiplets between 7.3 – 8.2 ppm . The peri-protons (H8) are often deshielded, appearing downfield (~8.5 ppm) due to the carbonyl anisotropy, though this effect is modulated by the ring twisting.
-
-
C NMR:
-
Carbonyl Carbon (C=O): Distinctive peak at ~198 ppm .
-
Aromatic Carbons: Cluster between 124 – 134 ppm .
-
Synthesis & Purification Protocols
Two primary routes exist: the classical Friedel-Crafts acylation (economical but lower purity) and the Organolithium addition (high purity for electronic applications).
Protocol A: Organolithium Addition (High Purity)
Recommended for pharmaceutical or optical applications.
-
Reagents: 1-Bromonaphthalene, n-Butyllithium (n-BuLi), 1-Naphthonitrile (or 1-Naphthaldehyde followed by oxidation).
-
Step 1 (Lithiation): Dissolve 1-bromonaphthalene in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hr to generate 1-naphthyllithium.
-
Step 2 (Addition): Cannulate the lithiated species into a solution of 1-naphthonitrile in THF at -78°C. Warm to RT and stir for 12 hrs.
-
Step 3 (Hydrolysis): Quench with acidic water (HCl) and reflux for 2 hrs to hydrolyze the imine intermediate to the ketone.
-
Purification: Extract with DCM. Recrystallize from hot ethanol or glacial acetic acid to yield pale yellow crystals.
Protocol B: Friedel-Crafts Acylation (Industrial Scale)
-
Reagents: Naphthalene, 1-Naphthoyl Chloride, Aluminum Chloride (
). -
Procedure: React 1-naphthoyl chloride with naphthalene in the presence of
in or nitrobenzene. -
Note: This method often yields a mixture of 1,1', 1,2', and 2,2' isomers, requiring tedious fractional crystallization.
Figure 1: Comparative synthesis pathways. The organolithium route (top) offers higher regioselectivity compared to the Friedel-Crafts route (bottom).
Applications in Materials & Energy
Sustainable Jet Fuel Synthesis
Di(naphthalen-1-yl)methanone acts as a triplet photosensitizer in the dimerization of bio-derived isoprene.[1]
-
Mechanism: It absorbs UV light (365 nm) to reach an excited singlet state (
), undergoes Intersystem Crossing (ISC) to the triplet state ( ), and transfers energy to isoprene. -
Advantage: Its high steric bulk prevents self-aggregation and excimer formation, maintaining high efficiency in solution.
-
Outcome: Converts isoprene into cyclooctadiene and divinylcyclobutane precursors, which are hydrogenated to high-density jet fuels.
Precursor for AIE Luminogens
The ketone serves as the starting material for McMurry coupling to produce Tetranaphthylethane (TNE) derivatives.
-
Significance: The restricted rotation of the naphthyl groups in the resulting ethane derivatives induces Aggregation-Induced Emission (AIE), making them valuable for bio-imaging and OLEDs.
Figure 2: Photophysical cycle of Di(naphthalen-1-yl)methanone acting as a triplet sensitizer for isoprene dimerization.
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Avoid inhalation of dust. Use in a fume hood.
-
Storage: Store at room temperature (15-25°C) in a dry, inert atmosphere.
-
First Aid: In case of contact, wash with soap and water. If eyes are exposed, rinse cautiously with water for 15 minutes.
References
-
Ambeed. (2023). Di(naphthalen-1-yl)methanone Safety Data Sheet (CAS 605-78-7).Link
-
RSC Publishing. (2022). A combined photobiological–photochemical route to C10 cycloalkane jet fuels from carbon dioxide via isoprene. Green Chemistry. Link
-
Chinese Chemical Society. (2023). In-Solution Intramolecular Through-Space Conjugations of Sterically Constrained Tetranaphthylethane. CCS Chemistry. Link
-
PubChem. (2023). Naphthalen-1-ylmethanone (Related Structure Data).[2][3][4][5][1][6][7][8] National Library of Medicine. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 605-78-7|Di(naphthalen-1-yl)methanone| Ambeed [ambeed.com]
- 3. (naphthalen-1-yl)(1-(2H11)pentyl-1H-indol-3-yl)methanone | C24H23NO | CID 71751513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A combined photobiological–photochemical route to C 10 cycloalkane jet fuels from carbon dioxide via isoprene - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03272D [pubs.rsc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
Technical Guide: Solubility Profile & Characterization of Di(naphthalen-1-yl)methanone
[1]
Executive Summary & Compound Identification
Di(naphthalen-1-yl)methanone , also known as 1,1'-Dinaphthyl Ketone , is a sterically congested diaryl ketone widely utilized as a triplet photosensitizer in organic photochemistry (e.g., isoprene dimerization for jet fuel synthesis) and as a model for crystal engineering.
Critical Correction: The CAS number provided in some general queries (605-25-8) refers to Starch. The correct, chemically distinct identifier for Di(naphthalen-1-yl)methanone is CAS 605-78-7 . Researchers must verify this identifier to avoid catastrophic errors in procurement and protocol design.
| Property | Specification |
| IUPAC Name | Di(naphthalen-1-yl)methanone |
| Synonyms | 1,1'-Dinaphthyl ketone; Di-1-naphthyl ketone |
| CAS Number | 605-78-7 |
| Molecular Formula | C₂₁H₁₄O |
| Molecular Weight | 282.34 g/mol |
| Physical State | Solid (Crystalline needles/prisms) |
| Melting Point | ~100–105 °C (Analog estimation based on 4-methyl derivative range; pure data sparse) |
Solubility Landscape
The solubility of Di(naphthalen-1-yl)methanone is governed by its rigid, planar aromatic structure which facilitates strong
Qualitative Solubility Profile
The following classification guides solvent selection for synthesis, purification, and application.
| Solvent Class | Solubility Status | Mechanistic Insight | Application |
| Aromatics (Toluene, Mesitylene, Benzene) | High | Favorable | Reaction Medium: Ideal for photochemical reactions (e.g., isoprene dimerization). |
| Chlorinated (DCM, Chloroform) | High | High polarizability of the solvent matches the aromatic solute. | Extraction/Work-up: Standard solvent for dissolving crude product. |
| Polar Aprotic (THF, Acetone) | Moderate to High | Solvation of the ketone carbonyl dipole; good general solubility. | Synthesis: Grignard reaction medium. |
| Polar Protic (Ethanol, Glacial Acetic Acid) | Temperature Dependent | Low at RT; High at Boiling. The "solubility switch" behavior is exploited here. | Purification: Primary solvents for recrystallization. |
| Aliphatics (Hexane, Isoprene) | Poor/Insoluble | Lack of aromaticity prevents effective solvation of the naphthyl rings. | Anti-solvent: Used to precipitate the compound or wash away impurities. |
Theoretical Solubility Prediction
In the absence of experimental data for a specific solvent, the Ideal Solubility (
-
Implication: As a rigid bicyclic aromatic,
is expected to be high, leading to lower ideal solubility compared to flexible molecules. Deviations from this model in non-polar solvents indicate strong activity coefficient effects ( ).
Experimental Protocols
Protocol A: Gravimetric Determination of Solubility
For precise measurement of saturation mole fraction (
Reagents: Di(naphthalen-1-yl)methanone (>98% purity), Anhydrous Solvent (HPLC Grade). Equipment: Thermostatted shaker bath, 0.22 µm PTFE syringe filters, Analytical balance (±0.01 mg).
-
Saturation: Add excess solid Di(naphthalen-1-yl)methanone to 10 mL of solvent in a sealed vial.
-
Equilibration: Agitate at constant temperature (
K) for 24–48 hours. Note: Protect from light if using as a photosensitizer to prevent photodegradation. -
Filtration: Stop agitation and allow settling for 1 hour. Using a pre-warmed syringe and filter, withdraw 2 mL of supernatant.
-
Weighing: Transfer filtrate to a pre-weighed weighing dish (
). Weigh immediately ( ). -
Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant mass is achieved (
). -
Calculation:
Protocol B: Purification via Recrystallization
Standard method for isolating high-purity crystals.
-
Dissolution: Suspend crude solid in Glacial Acetic Acid or Ethanol .
-
Heating: Heat to reflux until the solid completely dissolves. If insoluble particles remain, hot filter.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The "solubility switch" will force the compound out of solution as needles.
-
Collection: Filter the crystals and wash with cold Hexane (anti-solvent) to remove mother liquor.
Visualization & Workflow Logic
Figure 1: Solubility Determination Workflow
This diagram outlines the decision logic for measuring and validating solubility data.
Caption: Step-by-step workflow for gravimetric solubility determination, emphasizing the critical equilibrium check.
Figure 2: Purification Logic (Recrystallization)
This diagram illustrates the temperature-dependent solubility exploited for purification.
Caption: Purification logic relying on the steep solubility-temperature gradient in polar protic solvents.
References
-
Isoprene Dimerization & Photosensitizer Solubility: Title: A Combined Photobiological-Photochemical Route to C10 Cycloalkane Jet Fuels from Carbon Dioxide via Isoprene.[1][2] Source: ChemRxiv / SLU.se (2022). Relevance: Identifies Di(naphthalen-1-yl)methanone as the optimal sensitizer but notes "poor solubility" in aliphatic hydrocarbons (isoprene) as a process constraint.
-
Synthesis & Recrystallization: Title: Polycyclic Aromatic Hydrocarbons. Part XVII. Source: Royal Society of Chemistry (RSC Publishing). Relevance: Describes the synthesis and purification of dinaphthyl ketone derivatives using glacial acetic acid and alcohol for recrystallization.
-
Structural Analogs & Photophysics: Title: In-Solution Intramolecular Through-Space Conjugations of Sterically Constrained Tetranaphthylethane. Source: CCS Chemistry (2025). Relevance: Uses Di(naphthalen-1-yl)methanone as a precursor, demonstrating solubility in mesitylene (aromatic solvent) for reflux reactions.
-
Chemical Identity Verification: Title: CAS 605-78-7 Data Sheet. Source: ChemicalBook / ChemSRC. Relevance: Confirms CAS 605-78-7 corresponds to Di(naphthalen-1-yl)methanone, correcting the potential confusion with Starch (CAS 605-25-8).
An In-depth Technical Guide to the Melting Point and Thermal Analysis of 1,1'-Dinaphthyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,1'-Dinaphthyl Ketone and the Significance of Thermal Properties
1,1'-Dinaphthyl ketone is a large, aromatic ketone with a rigid structure composed of two naphthalene rings linked by a carbonyl group. Its molecular structure suggests a high degree of thermal stability and a distinct melting point, characteristics that are critical in the fields of pharmaceutical development and materials science. The thermal properties of a compound, such as its melting point and decomposition temperature, are fundamental parameters that influence its purity, stability, and processing conditions.
In the pharmaceutical industry, the melting point is a crucial indicator of purity and is often a required parameter for compound characterization. Furthermore, understanding the thermal stability of a drug substance is essential for determining its shelf-life, storage conditions, and compatibility with excipients during formulation. For materials scientists, the thermal behavior of compounds like 1,1'-dinaphthyl ketone can inform their potential application in high-temperature polymers or electronic materials.
This guide will provide the foundational knowledge and detailed protocols for a comprehensive thermal analysis of 1,1'-dinaphthyl ketone, enabling researchers to apply these techniques to this and other novel compounds.
Melting Point Determination: A Cornerstone of Compound Purity
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a reliable indicator of purity.
Expected Melting Point of 1,1'-Dinaphthyl Ketone
While an experimentally verified melting point for 1,1'-dinaphthyl ketone is not prominently cited in scientific literature, we can estimate its expected range based on structurally similar compounds. For instance, 1-naphthol has a melting point of 96°C[1], and other more complex naphthyl derivatives can have significantly higher melting points. Given its large, symmetric, and rigid structure, 1,1'-dinaphthyl ketone is expected to have a relatively high melting point, likely in the range of 150-250°C. A sharp melting range (e.g., within 1-2°C) would be indicative of a high-purity sample.
Experimental Protocol for Capillary Melting Point Determination
The capillary melting point method is a widely accepted and straightforward technique for determining the melting point of a solid.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the 1,1'-dinaphthyl ketone sample is completely dry and in a fine powder form. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.
-
-
Instrument Setup:
-
Use a calibrated digital melting point apparatus.
-
Place the packed capillary tube into the sample holder of the apparatus.
-
-
Melting Point Determination:
-
Set a rapid heating rate (e.g., 10-20°C/min) to quickly approach the expected melting point.
-
Once the temperature is within 20-30°C of the anticipated melting point, reduce the heating rate to 1-2°C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting range provides insight into the sample's purity.
-
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC): A Deeper Look at Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.[4]
Principles of DSC for 1,1'-Dinaphthyl Ketone Analysis
For a crystalline compound like 1,1'-dinaphthyl ketone, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. The onset temperature of the peak is typically reported as the melting point.
Experimental Protocol for DSC Analysis
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered 1,1'-dinaphthyl ketone sample into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 250-300°C).
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating cycle is often performed to investigate any changes in the material's thermal properties after the initial melt and recrystallization.
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
Determine the onset temperature of the melting endotherm, the peak temperature, and the integrated area of the peak to calculate the enthalpy of fusion.
-
Diagram of the DSC Analysis Workflow:
Caption: Workflow for Differential Scanning Calorimetry Analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is an essential technique for determining the thermal stability of a material and studying its decomposition profile.
Principles of TGA for 1,1'-Dinaphthyl Ketone
A TGA thermogram of 1,1'-dinaphthyl ketone is expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which mass loss begins indicates the limit of the compound's thermal stability. The shape of the mass loss curve can provide insights into the decomposition mechanism.
Experimental Protocol for TGA Analysis
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1,1'-dinaphthyl ketone sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA's highly sensitive microbalance.
-
Select the desired atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation. An air or oxygen atmosphere can be used to study oxidative stability.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate, such as 10 or 20°C/min.
-
-
Data Analysis:
-
The TGA curve will plot the percentage of initial mass remaining versus temperature.
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help identify the temperatures of maximum decomposition rates.
-
Key parameters to determine are the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak).
-
Diagram of the TGA Analysis Workflow:
Caption: Workflow for Thermogravimetric Analysis.
Integrated Thermal Profile of 1,1'-Dinaphthyl Ketone
By combining the data from melting point determination, DSC, and TGA, a comprehensive thermal profile of 1,1'-dinaphthyl ketone can be established. This integrated approach provides a self-validating system for characterizing the material.
Table 1: Summary of Expected Thermal Properties of 1,1'-Dinaphthyl Ketone
| Property | Technique | Expected Value/Observation | Significance |
| Melting Range | Capillary Method | 150 - 250°C (sharp range) | Purity assessment |
| Melting Point (Tonset) | DSC | Consistent with capillary method | Thermodynamic property |
| Enthalpy of Fusion (ΔHfus) | DSC | Significant positive value | Energy of melting, crystallinity |
| Thermal Decomposition (Tonset) | TGA | > 250°C (in N2) | Thermal stability limit |
| Residue at 800°C | TGA | Low (<5%) | Volatility of decomposition products |
Conclusion
The thermal analysis of 1,1'-dinaphthyl ketone, through the synergistic use of melting point determination, DSC, and TGA, is fundamental to its characterization. While specific experimental data is not yet widely published, the protocols and expected results detailed in this guide provide a robust framework for researchers. A sharp and distinct melting point, as determined by both capillary and DSC methods, would confirm the purity and crystalline nature of the compound. TGA would further define its thermal stability, a critical parameter for its potential applications in pharmaceuticals and materials science. This guide serves as a foundational resource for the comprehensive thermal characterization of 1,1'-dinaphthyl ketone and other novel chemical entities.
References
-
ResearchGate. (2013). Can TGA be used in order to determine thermal stability instead of DSC? Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves (first and second heating's) of naphthyl-substituted benzidines: NPB (a); α-NPD (b). Retrieved from [Link]
- Baddeley, G. (1949). Manufacture of 1-naphthyl methyl ketone. U.S. Patent No. 2,487,777. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). 1-Acetylnaphthalene. PubChem Compound Database. Retrieved from [Link]
- Chen, W., et al. (2023).
-
ResearchGate. (n.d.). DSC thermograms generated at heating and cooling rates of 10 8C/min: (a) mPEK, 1a. Retrieved from [Link]
- Muddana, E., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanotechnology, 2014, 1-9.
-
ResearchGate. (n.d.). Temperature modulated DSC and DSC studies on the origin of double melting peaks in poly(ether ether ketone). Retrieved from [Link]
- Wang, Y., et al. (1997). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). Journal of Vacuum Science & Technology A, 15(3), 1533-1538.
-
ResearchGate. (n.d.). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-naphthyl methyl ketone. Retrieved from [Link]
- Chen, Y., et al. (2016). Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. RSC Advances, 6(10), 8439-8446.
- Lopez, O., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 207, 59-71.
- Kwiecien, O., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(11), 2759.
-
ResearchGate. (n.d.). DSC thermograms generated at heating and cooling rates of 10 8C/min: (a) mPEK, 1a. Retrieved from [Link]
- Darwish, A., & Chong, J. M. (2007). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. The Journal of Organic Chemistry, 72(4), 1507-1509.
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Naphthol. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Robb, E. W. (1956). The Thermal Decomposition of Diazooxides.
Sources
- 1. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. researchgate.net [researchgate.net]
Di(naphthalen-1-yl)methanone Derivatives: From Sterically Hindered Scaffolds to Bioactive Agonists and Photochemical Sensitizers
The following technical guide provides an in-depth review of Di(naphthalen-1-yl)methanone derivatives, structured for researchers in medicinal chemistry and materials science.
Executive Summary
The Di(naphthalen-1-yl)methanone scaffold (also known as 1,1'-dinaphthyl ketone) represents a unique class of diaryl ketones characterized by significant steric congestion and a twisted "propeller-like" conformation. Unlike its planar analogs (e.g., fluorenone), the peri-hydrogens of the naphthalene rings force the aromatic systems out of planarity, resulting in distinct photophysical properties and high triplet energy levels.
While often overshadowed by the structurally related indole-based cannabinoids (e.g., JWH-018), the di-naphthalene derivatives have emerged as critical tools in two distinct high-value sectors:
-
Medicinal Chemistry: As potent, peripherally restricted CB1/CB2 dual agonists for the treatment of metabolic syndrome.
-
Green Energy & Materials: As robust triplet photosensitizers for the [2+2] cycloaddition of biomass-derived isoprene into high-density jet fuels.
Chemical Structure & Synthesis[1][2][3]
The Twisted Scaffold
The core feature of 1,1'-dinaphthyl ketone is its orthogonality. Crystallographic data confirms that the two naphthalene rings are twisted relative to the carbonyl plane (dihedral angles often >60°). This prevents π-π stacking in the solid state, which is advantageous for:
-
Solubility: Higher than planar polycyclic aromatic hydrocarbons (PAHs).
-
Triplet State Lifetime: Reduced self-quenching allows for efficient energy transfer in photochemical applications.
Synthetic Pathways
The primary route to these derivatives is Friedel-Crafts Acylation . The reaction requires careful control of Lewis acid stoichiometry to prevent dealkylation (in alkoxy-derivatives) or rearrangement.
Visualization: Synthesis of the CB13 Derivative
The following diagram illustrates the synthesis of the bioactive derivative CB13 (Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone) via regioselective acylation.
Figure 1: Friedel-Crafts synthesis of the CB13 agonist. The alkoxy group directs acylation to the 4-position.
Medicinal Chemistry: The CB13 Story
While "JWH" compounds (indole-naphthalene ketones) are infamous as psychoactive substances, the di-naphthalene derivative CB13 (Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone) has been engineered for therapeutic utility with reduced CNS side effects.
Mechanism of Action
CB13 acts as a dual agonist at Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).
-
Target: Peripheral CB1 receptors in the liver and adipose tissue.
-
Therapeutic Goal: Modulation of glucose uptake and lipid metabolism.[1]
-
Innovation: To overcome poor oral bioavailability and lipophilicity, recent research has focused on encapsulating CB13 in PLGA (poly(lactic-co-glycolic) acid) nanoparticles .
Comparative Potency Data
The following table summarizes the binding affinity of di-naphthalene derivatives compared to standard reference ligands.
| Compound | Structure Type | Ki (CB1) nM | Ki (CB2) nM | Primary Application |
| CB13 | Di-naphthalene ketone | 15.0 | 28.0 | Metabolic Syndrome / Antihyperalgesic |
| JWH-018 | Indole-naphthalene ketone | 9.0 | 2.9 | Psychoactive Tool Compound (Reference) |
| WIN 55,212-2 | Aminoalkylindole | 1.9 | 0.3 | Standard Agonist |
Note: CB13 maintains nanomolar affinity but possesses a structural scaffold that is distinct from the indole-based "Spice" compounds, aiding in legal and toxicological differentiation.
Materials Science: Photochemical Jet Fuel Synthesis
In the quest for sustainable aviation fuels (SAF), the symmetric Di(naphthalen-1-yl)methanone has been identified as a superior Triplet Photosensitizer .
The Isoprene Dimerization Protocol
Biomass-derived isoprene can be photodimerized into C10 cycloalkanes (precursors to high-density jet fuel). Direct irradiation is inefficient. Di(naphthalen-1-yl)methanone facilitates this via Triplet-Triplet Energy Transfer (TTET) .
-
Role: The ketone absorbs UV light (365 nm), enters a long-lived triplet state, and transfers energy to isoprene.
-
Efficiency: It outperforms benzophenone due to a higher triplet energy level that matches the diene's requirement without inducing polymerization side reactions.
-
Recyclability: The catalyst is stable and can be recovered after the reaction.
Visualization: Photochemical Sensitization Cycle
Figure 2: Mechanism of isoprene photodimerization using Di(naphthalen-1-yl)methanone as a sensitizer.
Experimental Protocols
Protocol A: Synthesis of Symmetric Di(naphthalen-1-yl)methanone
Objective: Synthesis of the core scaffold for photochemical applications.
-
Reagents: Naphthalene (1.0 eq), 1-Naphthoyl Chloride (1.0 eq), Aluminum Chloride (
, 1.2 eq), Dichloromethane (DCM, anhydrous). -
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and argon inlet.
-
Procedure:
-
Dissolve naphthalene and 1-naphthoyl chloride in DCM under argon.
-
Cool the solution to 0°C in an ice bath.
-
Add
portion-wise over 30 minutes. The solution will turn dark red/brown. -
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl.
-
-
Workup: Extract with DCM (3x), wash organic layer with brine, dry over
. -
Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:EtOAc 9:1).
-
Validation:
NMR should show characteristic peri-proton signals downfield (~8.2 ppm) due to the carbonyl deshielding.
Protocol B: Photochemical Reactor Setup (Isoprene Dimerization)
Objective: Production of C10 dimers using the sensitizer.
-
Reactor: Rayonet Photochemical Chamber or equivalent quartz immersion well setup.
-
Light Source: 365 nm UV lamps (16 x 24W).
-
Mixture:
-
Conditions: Ambient temperature, inert atmosphere (
purge) to prevent oxygen quenching of the triplet state. -
Duration: Irradiate for 24-48 hours.
-
Isolation: Remove unreacted isoprene via rotary evaporation. The sensitizer precipitates upon addition of cold methanol or can be separated via short-path distillation of the volatile C10 dimers.
References
-
Vertex Pharmaceuticals. (2007).[5] Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties. Journal of Medicinal Chemistry.
-
University of Seville. (2025). Enhanced Metabolic Syndrome Management Through Cannabidiol‐Loaded PLGA Nanoparticles. idUS Repository.
-
Royal Society of Chemistry. (2022). A combined photobiological–photochemical route to C10 cycloalkane jet fuels from carbon dioxide via isoprene. Green Chemistry.
-
Chinese Chemical Society. (2025). In-Solution Intramolecular Through-Space Conjugations of Sterically Constrained Tetranaphthylethane. CCS Chemistry.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 91548859: Naphthalen-1-ylmethanone. PubChem.
Sources
- 1. idus.us.es [idus.us.es]
- 2. A combined photobiological–photochemical route to C 10 cycloalkane jet fuels from carbon dioxide via isoprene - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03272D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Methodological & Application
Di(naphthalen-1-yl)methanone crystallization protocols
This Application Note is designed as a high-level technical guide for the purification and crystallization of Di(naphthalen-1-yl)methanone (CAS: 605-78-7), also known as 1,1'-Dinaphthyl Ketone.
Application Note: High-Purity Crystallization of Di(naphthalen-1-yl)methanone
Executive Summary & Scientific Rationale
Di(naphthalen-1-yl)methanone is a sterically congested aromatic ketone increasingly utilized as a triplet photosensitizer in organic synthesis (e.g., isoprene photodimerization) and as a precursor for chiral ligands. Its efficacy in photochemical processes is strictly governed by its purity; trace isomers (2,2' or 1,2') or residual metal catalysts (from Friedel-Crafts synthesis) can act as quenchers, drastically reducing quantum yield.
This guide moves beyond standard "recrystallization" to provide a Dual-Stage Purification Protocol designed to reject the thermodynamically stable 2,2'-isomer and isolate the target 1,1'-isomer in its photo-active, colorless octahedral crystal form.
Physicochemical Profile
| Parameter | Value | Notes |
| CAS Number | 605-78-7 | |
| Molecular Formula | C₂₁H₁₄O | |
| Molecular Weight | 298.34 g/mol | |
| Melting Point | 100.0 – 101.5 °C | Sharp endotherm indicates high purity. |
| Crystal Habit | Colorless Octahedra | Obtained from slow evaporation/cooling. |
| Solubility (High) | DCM, Toluene, Glacial Acetic Acid (Hot) | Good solvents for initial dissolution. |
| Solubility (Low) | Ethanol (Cold), Methanol, Hexane | Ideal anti-solvents. |
Synthesis Context & Impurity Profile
To understand the crystallization challenge, one must understand the synthesis. The standard route involves the Friedel-Crafts acylation of naphthalene with 1-naphthoyl chloride using AlCl₃.
-
Primary Impurity: 2,2'-Dinaphthyl ketone (thermodynamically favored at high temps).
-
Secondary Impurity: 1,2'-Dinaphthyl ketone.
-
Trace Impurity: Aluminum salts (Lewis acid residues).
Critical Control Point: The crystallization protocol below specifically targets the removal of the 2,2'-isomer, which has a different solubility profile in glacial acetic acid.
Experimental Protocols
Protocol A: Dual-Solvent Recrystallization (The "Gold Standard")
Recommended for generating analytical standards or high-efficiency photosensitizers.
Reagents:
-
Crude Di(naphthalen-1-yl)methanone
-
Glacial Acetic Acid (AcOH), ACS Grade
-
Absolute Ethanol (EtOH)
-
Deionized Water (for washing)
Step-by-Step Methodology:
-
Dissolution (Acid Phase):
-
Place 10.0 g of crude solid in a round-bottom flask.
-
Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).
-
Heat to reflux (118 °C) with stirring until the solution is completely clear. Note: If black specks (carbonized resin) remain, perform a hot filtration.
-
-
Primary Crystallization:
-
Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Do not shock cool.
-
The 1,1'-isomer will crystallize as heavy, colorless octahedra.
-
Filter the crystals using a sintered glass funnel.
-
Wash: Wash the cake with a small amount of cold glacial acetic acid.
-
-
Solvent Exchange (Alcohol Phase):
-
The crystals from Step 2 may retain occluded acid. Transfer the wet cake to a clean flask.
-
Dissolve in minimum boiling Ethanol (approx. 78 °C).
-
Optional: Add activated charcoal (1 wt%), stir for 10 mins, and hot filter to remove trace color bodies.
-
-
Final Isolation:
-
Allow the ethanol solution to cool to room temperature, then chill to 4 °C for 4 hours.
-
Filter the purified crystals.
-
Drying: Dry under high vacuum (< 1 mbar) at 40 °C for 12 hours to remove solvent inclusions.
-
Protocol B: Anti-Solvent Precipitation (High Throughput)
Recommended for bulk scale-up where yield is prioritized over absolute isomeric purity.
System: Toluene (Solvent) / Heptane (Anti-solvent)
-
Dissolve the crude ketone in Toluene at 60 °C (3 mL/g).
-
Slowly add Heptane dropwise until persistent turbidity is observed (Cloud Point).
-
Re-heat slightly to clear the solution.
-
Switch off heat and allow the vessel to cool to room temperature with gentle agitation (50 rpm).
-
Harvest crystals via filtration and wash with 1:4 Toluene:Heptane.
Process Visualization
Figure 1: Dual-Solvent Purification Workflow designed to reject isomeric impurities and maximize crystal quality.
Characterization & Quality Control
To validate the success of the protocol, the following criteria must be met:
-
Melting Point Analysis:
-
Acceptance Criteria: Sharp melting range between 100.0 °C and 101.5 °C.
-
Failure Mode: A broad range starting < 98 °C indicates the presence of the 2,2'-isomer or solvent occlusion.
-
-
1H-NMR Spectroscopy (CDCl₃):
-
XRD (Powder X-Ray Diffraction):
-
Used to confirm the octahedral polymorph stability, ensuring consistent dissolution rates in photosensitizer applications.
-
Safety & Handling (MSDS Highlights)
-
1-Naphthoyl Chloride (Precursor): Potent lachrymator and corrosive. All synthesis steps must occur in a fume hood.
-
Glacial Acetic Acid: Corrosive and flammable (Flash point 39 °C). Handle with butyl rubber gloves.
-
Di(naphthalen-1-yl)methanone: Generally low toxicity but should be treated as a potential irritant. Avoid dust inhalation.
References
-
Cook, J. W., & Robinson, R. (1938). Polycyclic Aromatic Hydrocarbons. Part XVII. Journal of the Chemical Society. (Describes the isolation of 1,1'-dinaphthyl ketone as colorless octahedra, m.p. 100-101.
-
Baddeley, G. (1949).[2] Manufacture of 1-naphthyl methyl ketone.[2] US Patent 2,487,777. (Provides context on Friedel-Crafts acylation of naphthalene and control of isomer formation).
-
Kerzig, C., et al. (2022). A combined photobiological–photochemical route to C10 cycloalkane jet fuels from carbon dioxide via isoprene. Green Chemistry. (Identifies Di(naphthalen-1-yl)methanone as an optimal photosensitizer and emphasizes recycling/purity).
-
Sigma-Aldrich. Product Specification: Di(1-naphthyl)methanone.[3] (Confirms CAS 605-78-7 and commercial availability standards).
Sources
reagents for large-scale synthesis of Di(naphthalen-1-yl)methanone
Application Note: Large-Scale Synthesis of Di(naphthalen-1-yl)methanone
Part 1: Executive Summary & Strategic Analysis
The Challenge: Regiocontrol in Sterically Congested Systems
The synthesis of Di(naphthalen-1-yl)methanone (1,1'-dinaphthyl ketone) presents a classic problem in aromatic substitution: regioselectivity . The naphthalene ring has two chemically distinct positions (
For large-scale applications (photoinitiators, chiral ligand precursors), the 1,1'-isomer is typically the target. Achieving >95% purity without expensive chromatography requires a process that intrinsically favors the
Route Selection: The "Pre-Formed Complex" Strategy
While Grignard reagents offer high specificity, they are often cost-prohibitive and hazardous at multi-kilogram scales. The optimal industrial route is Friedel-Crafts Acylation modified by the Perrier Method (Pre-formed Complex) . By generating the acylium ion complex before introducing the nucleophile (naphthalene), we minimize free acyl chloride concentration and lower the reaction temperature, kinetically trapping the
| Feature | Route A: Modified Friedel-Crafts | Route B: Grignard Addition |
| Scale Suitability | High (>10 kg) | Medium (<1 kg) |
| Cost Efficiency | Excellent (Cheap reagents) | Moderate (Mg, ether solvents) |
| Regioselectivity | Good (Requires control) | Excellent (Intrinsic) |
| Safety Profile | Manageable (HCl gas evolution) | High Risk (Exotherms, moisture) |
Part 2: Detailed Experimental Protocols
Protocol A: Industrial Scale Synthesis (Modified Friedel-Crafts)
Target: >1 kg scale | Purity: >98% 1,1'-isomer
1. Reagents & Stoichiometry
-
Naphthalene (1.0 equiv): Substrate. Must be free of sulfur (catalyst poison).
-
1-Naphthoyl Chloride (1.05 equiv): Acylating agent.
-
Aluminum Chloride (AlCl
, 1.1 equiv): Lewis Acid. Anhydrous, granular preferred. -
1,2-Dichloroethane (DCE) or Chlorobenzene: Solvent. DCE offers a lower boiling point for easier removal; Chlorobenzene is safer/higher boiling. Protocol uses DCE.
2. Step-by-Step Methodology
Step I: Formation of the Acylium Complex (The Perrier Method)
-
Charge a glass-lined reactor with 1,2-Dichloroethane (DCE) (5 L per kg of Naphthalene).
-
Add AlCl
(1.1 equiv) under a nitrogen sweep. -
Cool the suspension to 0–5 °C .
-
Add 1-Naphthoyl Chloride (1.05 equiv) dropwise over 30 minutes.
Step II: Controlled Addition 5. Prepare a solution of Naphthalene (1.0 equiv) in DCE (2 L per kg). 6. Slowly feed the Naphthalene solution into the reactor containing the Acylium complex.
- Critical Control: Maintain internal temperature < 10 °C . Higher temperatures promote rearrangement to the
-isomer.
- Once addition is complete, allow the reaction to warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC.
Step III: Quench and Workup 8. Cool the mixture to 10 °C. 9. Quench by slow addition into ice-cold dilute HCl (1M). Caution: Exothermic hydrolysis of aluminum salts. 10. Separate the organic layer. Wash sequentially with:
- Dry over MgSO
and filter.
Step IV: Purification (The Dual-Stage System) 12. Solvent Strip: Remove DCE under reduced pressure. 13. Distillation (Rough Cut): Distill the residue under high vacuum (<1 mmHg).
- Fraction 1: Unreacted Naphthalene (recycle).
- Fraction 2: Product fraction (pale yellow oil/solid).[9]
- Recrystallization (Polishing): Dissolve the crude solid in boiling Ethanol/Toluene (9:1) .
- Cool slowly to Room Temperature, then to 0 °C.
- The symmetric 1,1'-ketone crystallizes efficiently, leaving the asymmetric 1,2' and 2,2' isomers in the mother liquor.
Protocol B: High-Purity Synthesis (Grignard Route)
Target: <500 g scale | Purity: >99.5% (Pharma Grade)
1. Reagents
-
1-Bromonaphthalene: Precursor.
-
Magnesium Turnings: Activated.
-
1-Naphthonitrile: Electrophile (preferred over acid chloride to prevent double addition).
-
THF/Toluene: Solvent system.
2. Step-by-Step Methodology
-
Grignard Formation: React 1-Bromonaphthalene with Mg in anhydrous THF to form 1-Naphthylmagnesium bromide. Initiate with iodine crystal.
-
Addition: Add 1-Naphthonitrile (0.9 equiv) in Toluene to the Grignard solution at reflux.
-
Note: Using the nitrile forms the imine salt, which stops at the ketone stage upon hydrolysis.
-
-
Hydrolysis: Cool and pour into acidic water (H
SO /Ice). Reflux the biphasic mixture for 2 hours to hydrolyze the imine intermediate to the ketone. -
Workup: Extract with Toluene, wash with NaHCO
, dry, and concentrate. -
Purification: Recrystallize from Ethanol.
Part 3: Visualization & Data
Process Workflow Diagram (Friedel-Crafts)
Figure 1: Process flow for the regioselective synthesis of 1,1'-dinaphthyl ketone via the Perrier modification of the Friedel-Crafts reaction.
Reaction Mechanism (Selectivity)
Figure 2: Kinetic vs. Thermodynamic control. Low temperature favors the alpha-attack required for the 1,1'-isomer.
Reagent & Safety Data
| Reagent | Role | Hazard Class | Handling Precaution |
| 1-Naphthoyl Chloride | Reactant | Corrosive, Lachrymator | Use full face shield; hydrolyzes to HCl in moist air. |
| Aluminum Chloride | Catalyst | Corrosive, Water Reactive | Reacts violently with water. Add solids to solvent, not solvent to solids. |
| 1,2-Dichloroethane | Solvent | Carcinogen, Flammable | Use closed system; monitor vapors. |
| Ethanol/Toluene | Cryst.[5] Solvent | Flammable | Standard solvent safety. |
References
-
Baddeley, G. (1949). Manufacture of 1-naphthyl methyl ketone. US Patent 2,487,777. Imperial Chemical Industries Ltd. Link
- Grounding: Establishes the use of pre-formed complexes and specific solvents to maximize -selectivity in Friedel-Crafts acyl
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Grounding: Standard source for Grignard preparation techniques and handling of air-sensitive reagents (Protocol B).
-
ChemGuide. (2023). Acylation of Naphthalene. Link
- Grounding: General mechanistic overview of electrophilic substitution on naphthalene rings.
Sources
- 1. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. US3341604A - Color stable ketone solvent composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Di(naphthalen-1-yl)methanone | CAS 605-78-7 [benchchem.com]
- 9. dea.gov [dea.gov]
Troubleshooting & Optimization
Technical Support Center: Di(naphthalen-1-yl)methanone Synthesis Optimization
The following technical guide details the optimization of Di(naphthalen-1-yl)methanone (also known as 1,1'-Dinaphthyl Ketone ; CAS: 605-78-7) synthesis.
Executive Summary & Chemical Profile
Di(naphthalen-1-yl)methanone is a sterically congested aromatic ketone used as a photosensitizer and a precursor in organic electronics. Its synthesis is plagued by regioselectivity issues . The naphthalene ring has two reactive positions (
This guide prioritizes the Grignard Route for laboratory-scale purity and the Friedel-Crafts Acylation for cost-effective scaling, with specific controls to maximize the 1,1'-isomer yield.
| Parameter | Data |
| IUPAC Name | Di(naphthalen-1-yl)methanone |
| CAS Number | 605-78-7 |
| Molecular Weight | 282.34 g/mol |
| Key Impurities | (Naphthalen-1-yl)(naphthalen-2-yl)methanone (1,2'-isomer); Di(naphthalen-2-yl)methanone (2,2'-isomer) |
| Target Yield | >85% (Grignard); >70% (Friedel-Crafts) |
Synthesis Workflows
Method A: The Regiospecific Grignard Route (Recommended for High Purity)
Principle: Coupling a pre-functionalized 1-naphthyl nucleophile with a 1-naphthyl electrophile eliminates the risk of electrophilic attack at the wrong position on the ring.
Protocol:
-
Reagents: 1-Bromonaphthalene (1.0 eq), Mg turnings (1.1 eq), 1-Naphthonitrile (1.0 eq), THF (anhydrous).
-
Formation of Grignard:
-
Activate Mg with iodine crystal.
-
Add 1-bromonaphthalene in THF dropwise at reflux to maintain gentle boiling.
-
Critical Step: Ensure complete consumption of Mg to prevent Wurtz coupling (binaphthyl formation).
-
-
Addition:
-
Cool Grignard solution to 0°C.
-
Add 1-naphthonitrile in THF slowly.
-
Note: Using the nitrile prevents double addition (which occurs with acid chlorides to form tertiary alcohols). The intermediate imine salt precipitates, stopping further reaction.
-
-
Hydrolysis:
-
Quench with acidic water (H₂SO₄/Ice) to hydrolyze the imine to the ketone.
-
Reflux for 1-2 hours to ensure complete hydrolysis.
-
Method B: Friedel-Crafts Acylation (Scalable)
Principle: Electrophilic aromatic substitution.[1] Challenge: The 1-position is kinetically favored but sterically hindered. High temperatures promote rearrangement to the 2-position.
Protocol:
-
Reagents: Naphthalene (1.0 eq), 1-Naphthoyl Chloride (1.0 eq), AlCl₃ (1.1 eq), Solvent (Dichloromethane or 1,2-Dichloroethane).
-
Procedure:
-
Quench: Pour onto ice/HCl.
Visualizing the Pathway & Logic
Caption: Decision matrix comparing the high-fidelity Grignard route vs. the temperature-sensitive Friedel-Crafts route.
Troubleshooting Guide & FAQs
Module 1: Yield Optimization
Q: My yield is low (<40%) using the Grignard method. What is happening?
-
Cause 1: Moisture. Grignard reagents are intolerant of water.
-
Fix: Flame-dry glassware and use THF distilled over Sodium/Benzophenone.
-
-
Cause 2: Wurtz Coupling. If the reaction turns dark purple/black immediately and yield is low, you likely formed 1,1'-binaphthalene (dimer) instead of the Grignard.
-
Fix: Add the bromide slowly to the Mg. High local concentration favors dimerization.
-
-
Cause 3: Incomplete Hydrolysis. The imine intermediate is stable.
-
Fix: Ensure the acid hydrolysis step is refluxed for at least 1 hour. A simple room temp stir is insufficient to cleave the sterically hindered imine.
-
Module 2: Regioselectivity (Friedel-Crafts)
Q: I am seeing significant 1,2'-isomer spots on TLC. How do I stop this?
-
Mechanism: The 1-position is kinetically favored, but the 1,1'-ketone is sterically crowded (peri-hydrogen clash). Heat allows the acyl group to detach and re-attach at the less hindered 2-position (Thermodynamic Control).
-
Solution:
-
Lower Temperature: Run the reaction at -10°C to 0°C. Never heat above room temperature.
-
Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene; while common in FC, it forms bulky complexes that can sterically hinder the alpha-position attack, inadvertently favoring the beta-position [1].
-
Quench Early: Do not let the reaction stir overnight. Quench as soon as the limiting reagent is consumed (monitor by HPLC/TLC).
-
Module 3: Purification
Q: How do I separate the 1,1' isomer from the 1,2' isomer?
-
Flash Chromatography: Difficult due to similar polarity.
-
Crystallization (The Gold Standard):
-
The 1,1'-isomer is highly crystalline due to its symmetry.
-
Solvent: Glacial Acetic Acid or Ethanol/Toluene mixtures [2].
-
Protocol: Dissolve crude solid in boiling glacial acetic acid. Cool slowly to room temperature. The 1,1'-isomer crystallizes as needles/prisms; the 1,2' and 2,2' isomers often remain in the mother liquor.
-
Analytical Validation
-
1H NMR Distinction:
-
1,1'-isomer: Look for the characteristic downfield shift of the peri-protons (H-8, H-8') due to the carbonyl anisotropy and steric twisting.
-
1,2'-isomer: Asymmetry will result in a more complex aromatic region (more distinct peaks).
-
-
Melting Point:
-
Pure 1,1'-dinaphthyl ketone: 100–101.5°C [2].[3]
-
If MP is <95°C, significant isomer contamination is present.
-
References
-
Friedel-Crafts Acyl
-
Synthesis of 1,1'-dinaphthyl ketone and purific
- Source: Clar, E. Polycyclic Aromatic Hydrocarbons. Part XVII. Journal of the Chemical Society (Resumed), 1929.
- Context: Establishes the crystallization from glacial acetic acid and melting point d
-
URL:[Link]
-
Use as Photosensitizer (Valid
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 105. Polycyclic aromatic hydrocarbons. Part XVII. Completion of the synthesis of the twelve monomethyl-1 : 2-benzanthracenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2,7-Di-meth-oxy-naphthalen-1-yl)(naph-thalen-1-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Troubleshooting Friedel-Crafts Acylation for Dinaphthyl Ketone Synthesis
Welcome to the technical support center for Friedel--Crafts acylation, with a specialized focus on the synthesis of dinaphthyl ketones. These molecular scaffolds are pivotal in the development of advanced materials and pharmaceuticals. However, their synthesis via Friedel-Crafts acylation—a cornerstone of C-C bond formation—is often plagued by challenges ranging from low yields to poor regioselectivity.[1][2]
This guide is structured to provide researchers, from graduate students to seasoned drug development professionals, with a systematic approach to diagnosing and resolving common experimental hurdles. We will move from high-level frequently asked questions to a deep-dive troubleshooting guide, supported by mechanistic insights, validated protocols, and authoritative references.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: I'm getting a very low yield or no product at all. What's the most likely culprit?
A: The most common cause is the deactivation of your Lewis acid catalyst (e.g., AlCl₃) by moisture.[3] These catalysts are extremely hygroscopic. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). Another frequent issue is using a substoichiometric amount of the catalyst; the product ketone complexes with the Lewis acid, taking it out of the catalytic cycle, which means you often need more than one equivalent.[2][3]
Q2: My reaction is producing a mixture of 1- and 2-acylnaphthalene isomers. How can I control the regioselectivity?
A: Regioselectivity in naphthalene acylation is a classic example of kinetic versus thermodynamic control.[4][5][6]
-
For the kinetic product (α-acylation): Use a non-polar solvent like carbon disulfide (CS₂) or a chlorinated solvent (e.g., 1,2-dichloroethane) at low temperatures.[4][5][7] This favors the faster-forming, but less stable, 1-substituted product.
-
For the thermodynamic product (β-acylation): Use a polar solvent like nitrobenzene at higher temperatures.[4] This allows the initially formed 1-acyl product-catalyst complex to redissolve and rearrange to the more sterically stable 2-acyl isomer.[4]
Q3: The reaction mixture turned into a black, intractable tar. What happened?
A: Tarrying or polymerization is typically caused by excessive heat or an overly reactive catalyst/substrate combination. Friedel-Crafts reactions are highly exothermic. Ensure you have adequate cooling and add the reagents slowly to maintain temperature control. If the naphthalene starting material is highly activated with electron-donating groups, consider using a milder Lewis acid than AlCl₃, such as FeCl₃ or ZnCl₂.
Q4: I see unreacted naphthalene in my final product analysis. Should I just extend the reaction time?
A: While extending the time can help, incomplete conversion often points to catalyst deactivation or the establishment of a thermodynamic equilibrium.[8] Before simply waiting longer, verify that your catalyst is active and present in a sufficient amount (at least stoichiometric).[3][8] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine if the reaction has stalled or is just slow.
Q5: Is it possible to add more than one acyl group to the naphthalene ring?
A: It is possible but generally unfavorable. The first acyl group added is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][3] Therefore, polyacylation is much less of a problem than in Friedel-Crafts alkylation.[2][9] If you are observing di-acylated products, it's likely due to overly harsh reaction conditions (high temperature or a large excess of the acylating agent).
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving persistent experimental failures.
Problem Cluster A: Low Yield and Incomplete Conversion
Low product yield is the most common frustration in Friedel-Crafts acylation. A logical diagnostic workflow can pinpoint the issue.
Caption: A systematic workflow for troubleshooting low yields.
-
Cause 1: Inactive or Insufficient Lewis Acid.
-
Explanation: Aluminum chloride (AlCl₃) and other Lewis acids are highly sensitive to moisture, which hydrolyzes them into inactive species. Furthermore, the product ketone is a Lewis base and forms a stable complex with the catalyst.[2][3] This complex is often brightly colored and may precipitate. If less than a stoichiometric amount of catalyst is used, the reaction will stop once all the catalyst is complexed with the product.[1][2]
-
Solution:
-
Use Fresh Catalyst: Always use a freshly opened bottle of AlCl₃ or one that has been stored in a desiccator. Gray or yellow, clumpy AlCl₃ is suspect; it should be a fine, white/pale yellow powder.
-
Ensure Stoichiometry: Use at least 1.1 equivalents of the Lewis acid relative to the acylating agent. For some systems, an excess may be required.[8]
-
Inert Atmosphere: Handle the Lewis acid in a glove box or under a stream of dry nitrogen or argon.
-
-
-
Cause 2: Sub-Optimal Reaction Conditions.
-
Explanation: The acylation of naphthalene is subject to kinetic and thermodynamic control.[4][7] Insufficient temperature may prevent the reaction from overcoming its activation energy, while excessive temperatures can lead to byproduct formation and decomposition.
-
Solution:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm. Then, allow it to warm to room temperature or heat as necessary.
-
Monitor Progress: Use TLC to track the consumption of starting material and the formation of the product. This provides direct evidence of whether the reaction is proceeding. If the reaction stalls, a modest increase in temperature may be warranted.
-
-
Problem Cluster B: Poor Regioselectivity (Isomer Control)
The ability to selectively synthesize either the α- or β-acylated naphthalene is critical. The choice of solvent is the most powerful tool for controlling this outcome.
-
Cause: Incorrect Solvent and Temperature Combination.
-
Explanation: The mechanism of regioselectivity control is tied to the stability and solubility of the intermediate σ-complex and the final product-catalyst complex.[4]
-
In non-polar solvents (e.g., CS₂, CH₂Cl₂): The electrophilic attack occurs faster at the electronically favored α-position. The resulting α-product-AlCl₃ complex is often poorly soluble and precipitates, preventing it from rearranging to the β-isomer. This is kinetic control .[4][5]
-
In polar solvents (e.g., Nitrobenzene): The acylating agent and Lewis acid can form a bulkier complex, which sterically favors attack at the less hindered β-position. Furthermore, the α-product-AlCl₃ complex remains dissolved, allowing the reversible acylation to reach thermodynamic equilibrium, which favors the more stable β-isomer. This is thermodynamic control .[4]
-
-
-
Solution: Strategic Solvent Selection.
| Parameter | Target: 1-Acyl Naphthalene (Kinetic) | Target: 2-Acyl Naphthalene (Thermodynamic) |
| Solvent | Carbon Disulfide (CS₂), 1,2-Dichloroethane | Nitrobenzene, Nitromethane |
| Temperature | Low (e.g., 0 to 25 °C) | Elevated (e.g., RT to 60 °C) |
| Mechanism | The α-product complex precipitates, preventing rearrangement.[4] | The reaction is reversible, allowing equilibration to the more stable isomer.[4] |
| Typical α:β Ratio | High (e.g., >9:1) | Low (e.g., <1:9) |
Section 3: Key Experimental Protocols
Adherence to validated procedures is essential for reproducibility.
Protocol 3.1: Synthesis of 1-Naphthyl Phenyl Ketone (Kinetic Control Example)
Safety Note: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water.
-
Setup: Oven-dry all glassware overnight. Assemble a three-neck round-bottom flask with a dropping funnel, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a magnetic stirrer.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous carbon disulfide (CS₂). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve benzoyl chloride (1.0 eq) and naphthalene (1.05 eq) in a separate portion of anhydrous CS₂. Add this solution to the dropping funnel.
-
Reaction: Add the naphthalene/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Periodically take a small aliquot, quench it carefully in ice-cold dilute HCl, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of naphthalene.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated HCl.[10] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane.[11]
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[11]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.[11] The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Prep: Take a drop of the reaction mixture with a glass capillary. Quench it in a vial containing a small amount of dilute acid and ~1 mL of ethyl acetate. Shake well.
-
Spotting: Use a clean capillary to spot the organic layer onto a silica gel TLC plate. Also spot the starting material (naphthalene) and, if available, the product as references.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.
Section 4: Mechanistic Insights
Understanding the underlying mechanism is key to rational troubleshooting.
The Core Mechanism of Friedel-Crafts Acylation
The reaction proceeds via electrophilic aromatic substitution.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This generates a resonance-stabilized acylium ion, which is the key electrophile.[12][13]
-
Electrophilic Attack: The π-system of the naphthalene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5] For naphthalene, attack at the α-position leads to a more stable σ-complex because the positive charge can be delocalized across both rings while maintaining one intact benzene ring.[5]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[12] The AlCl₃ is regenerated but immediately complexes with the product ketone.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. askfilo.com [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Spectroscopic Analysis of Di(naphthalen-1-yl)methanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di(naphthalen-1-yl)methanone. This guide provides in-depth technical information and practical, field-proven insights to overcome challenges related to the solubility of this compound for accurate spectroscopic analysis.
Introduction to Di(naphthalen-1-yl)methanone and its Spectroscopic Challenges
Di(naphthalen-1-yl)methanone is a polycyclic aromatic ketone with the chemical formula C₂₁H₁₄O. Its extended aromatic system gives rise to interesting photophysical properties, making it a subject of interest in various research fields. However, its large, nonpolar structure results in very low aqueous solubility, posing a significant hurdle for spectroscopic characterization in biologically relevant media and even in some common organic solvents.
This guide will address the common solubility issues encountered during UV-Vis absorption and fluorescence spectroscopy of Di(naphthalen-1-yl)methanone and provide validated protocols and troubleshooting strategies to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing Di(naphthalen-1-yl)methanone for spectroscopic analysis?
A1: The primary challenge is its inherent low solubility in many common solvents. This can lead to several issues:
-
Difficulty in achieving desired concentrations: This is particularly problematic for generating standard curves or for assays requiring a specific concentration range.
-
Precipitation: The compound may precipitate out of solution over time, especially if there are temperature fluctuations or if a stock solution is diluted into a less favorable solvent.
-
Aggregation: At higher concentrations, the planar aromatic rings can stack, leading to the formation of aggregates. Aggregation can significantly alter the spectroscopic properties of the molecule, leading to erroneous data.[1]
Q2: Which solvents are recommended for dissolving Di(naphthalen-1-yl)methanone?
A2: Due to its hydrophobic nature (predicted XLogP3 of 4.9), polar aprotic solvents and chlorinated solvents are generally the most effective. Good starting points include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Chloroform
-
Dichloromethane (DCM)
For applications requiring mixture with aqueous buffers, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous medium. However, care must be taken to avoid precipitation upon dilution.
Q3: How does solvent choice impact the spectroscopic measurements?
A3: The choice of solvent can significantly influence the UV-Vis and fluorescence spectra in several ways:
-
Solvatochromism: The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima. Generally, an increase in solvent polarity can cause a red shift (to longer wavelengths) in the fluorescence emission spectrum.
-
Solvent UV Cutoff: Every solvent has a wavelength below which it absorbs strongly. It is crucial to select a solvent with a UV cutoff wavelength well below the absorption bands of Di(naphthalen-1-yl)methanone to avoid interference with your measurement.[2][3]
-
Quenching: Some solvents can quench fluorescence, reducing the signal intensity. For example, solvents containing heavy atoms (e.g., chloroform) can sometimes quench fluorescence through the heavy-atom effect.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible absorbance/fluorescence readings.
Possible Cause:
-
Precipitation of the compound: The compound may be coming out of solution, especially at higher concentrations or after storage.
-
Aggregation: The formation of aggregates can lead to light scattering and changes in the absorption and emission spectra.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent spectroscopic readings.
Issue 2: The absorbance is too high (off-scale).
Possible Cause:
-
The solution is too concentrated.
Solution:
-
Dilute the sample with the same solvent used for the blank. Aim for an absorbance maximum between 0.1 and 1.0 for the most accurate measurements.
Issue 3: Unexpected peaks or high background in the UV-Vis spectrum.
Possible Cause:
-
The solvent is absorbing in the same region as the sample.
-
The cuvette is dirty or scratched.
Solution:
-
Check the UV cutoff wavelength of your solvent. Ensure it is lower than the wavelength range of interest.
-
Clean the cuvette thoroughly with an appropriate solvent. If the problem persists, try a new cuvette.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Di(naphthalen-1-yl)methanone
Objective: To prepare a concentrated stock solution for subsequent dilutions.
Materials:
-
Di(naphthalen-1-yl)methanone (CAS: 605-78-7)
-
Spectroscopic grade DMSO
-
Analytical balance
-
Volumetric flask
-
Sonicator
Procedure:
-
Accurately weigh a desired amount of Di(naphthalen-1-yl)methanone. For example, to prepare a 10 mM stock solution (Molecular Weight: 282.34 g/mol ), weigh 2.82 mg.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of DMSO to dissolve the solid.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, add DMSO to the final volume mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a tightly sealed, amber glass vial at room temperature or as recommended by the supplier to protect it from light and moisture. For long-term storage, refrigeration or freezing may be appropriate, but always allow the solution to return to room temperature and check for precipitation before use.
Protocol 2: Solubility Enhancement using Beta-Cyclodextrin for Fluorescence Spectroscopy
Objective: To increase the aqueous solubility of Di(naphthalen-1-yl)methanone for fluorescence measurements in aqueous buffers.
Rationale: Beta-cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic naphthalene moieties of Di(naphthalen-1-yl)methanone can form an inclusion complex with the cyclodextrin cavity, thereby increasing its apparent solubility in water.
Materials:
-
Di(naphthalen-1-yl)methanone stock solution in DMSO (from Protocol 1)
-
Beta-cyclodextrin (β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of β-cyclodextrin in the desired aqueous buffer. A common starting concentration is 10 mM. Gentle heating and stirring may be required to fully dissolve the β-cyclodextrin.
-
While stirring the β-cyclodextrin solution, slowly add a small aliquot of the concentrated Di(naphthalen-1-yl)methanone stock solution in DMSO. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on the measurement and the biological system, if applicable.
-
Allow the solution to stir for at least 30 minutes to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for spectroscopic analysis.
Workflow for Solubility Enhancement with Beta-Cyclodextrin:
Caption: Workflow for enhancing solubility using beta-cyclodextrin.
Data Summary
Table 1: Recommended Solvents and their Properties for UV-Vis Spectroscopy
| Solvent | UV Cutoff (nm) | Polarity (Dielectric Constant) | Notes |
| Acetonitrile | 190 | 37.5 | Good transparency in the UV region. |
| Methanol | 205 | 32.7 | A protic solvent, may participate in hydrogen bonding. |
| Ethanol | 210 | 24.5 | Similar to methanol. |
| Cyclohexane | 210 | 2.02 | A nonpolar solvent, useful for studying solvatochromic effects. |
| Dichloromethane | 233 | 9.08 | Good for dissolving nonpolar compounds, but has a higher UV cutoff. |
| Chloroform | 245 | 4.81 | Can quench fluorescence; handle with care in a fume hood. |
| N,N-Dimethylformamide (DMF) | 268 | 36.7 | High boiling point. |
| Dimethyl Sulfoxide (DMSO) | 268 | 46.7 | Excellent solvent for many poorly soluble compounds. |
Data sourced from various chemical suppliers and literature.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the supplier's SDS for the most up-to-date safety information.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]
- Sigma-Aldrich. (2017, January 23). Safety Data Sheet.
-
PubChem. (n.d.). (naphthalen-1-yl)(1-(2H11)pentyl-1H-indol-3-yl)methanone. Retrieved from [Link]
- Poklis, A., et al. (2012). Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS. Journal of Analytical Toxicology, 36(5), 334-40.
-
PubChem. (n.d.). (4-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone. Retrieved from [Link]
-
PubChem. (n.d.). Naphthalen-1-ylmethanone. Retrieved from [Link]
- Poklis, A., et al. (2012). Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in Mouse Blood and Tissue After Inhalation Exposure to 'Buzz' Smoke by HPLC/MS/MS. PubMed.
-
DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. Retrieved from [Link]
- Teske, J., et al. (2010). Sensitive and rapid quantification of the cannabinoid receptor agonist naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in human serum by liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol....
-
Waters. (n.d.). Wavelength cutoffs for common solvents. Retrieved from [Link]
-
PubChem. (n.d.). Naphthalen-1-ylmethanone. Retrieved from [Link]
- Pop, O., & Oprean, R. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Farmacia, 68(4), 573-581.
-
Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide. Retrieved from [Link]
- Singh, R., et al. (2021). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161.
- Raines, R. T., et al. (2021). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Biochemistry, 60(3), 235-239.
- ResearchGate. (2025, August 6). [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market.
-
Lambda Solutions. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]
-
NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]
-
DeNovix. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64.
-
Chimalakonda, K. C., et al. (2016). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(12), 3235-3249.
- ResearchGate. (n.d.). (a) UV‐Vis and (b) Fluorescence spectra of naphthalene diimide 1 with increasing concentration in chloroform solution..
-
PubChem. (n.d.). (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone. Retrieved from [Link]
-
PubChem. (n.d.). Di(naphthalen-1-yl)methanone. Retrieved from [Link]
Sources
Technical Support: Separation & Purification of 1,1'- and 1,2'-Dinaphthyl Ketone Isomers
Executive Summary
The separation of 1,1'-dinaphthyl ketone (1,1'-DNK) and 1,2'-dinaphthyl ketone (1,2'-DNK) is a classic challenge in aromatic chemistry. These isomers share identical molecular weights (282.34 g/mol ) and similar polarities, making baseline resolution difficult.
Successful separation relies on exploiting the steric differentiation between the two isomers. The 1,1'-isomer adopts a highly twisted, non-planar conformation (often described as orthogonal) to relieve steric strain between the peri-hydrogens. In contrast, the 1,2'-isomer retains significantly more planarity. This guide details how to leverage these conformational differences using chromatography and spectroscopy.
Part 1: Chromatographic Separation Protocol
The Mechanism: Steric Exclusion & Adsorption
-
1,1'-DNK (The "Twisted" Isomer): Due to severe steric crowding between the naphthalene rings, the carbonyl group is shielded and the molecule cannot lie flat against the stationary phase. Result: It interacts more weakly with silica and typically elutes first.
-
1,2'-DNK (The "Planar" Isomer): This isomer has less steric hindrance, allowing for better orbital overlap and stronger adsorption to the silica surface. Result: It elutes second.
Workflow Diagram
Figure 1: Strategic workflow for the isolation of dinaphthyl ketone isomers.
Step-by-Step Protocol
1. Mobile Phase Optimization (TLC) Do not use 100% polar solvents. You need a non-polar gradient to resolve the isomers.
-
Standard System: Hexane : Ethyl Acetate (95:5 to 90:10).
-
Alternative System (Higher Resolution): Toluene : Petroleum Ether (30:70). Toluene provides
- interactions that can improve selectivity for the planar 1,2'-isomer.
2. Column Loading
-
Ratio: Use a silica-to-sample ratio of at least 50:1.
-
Technique: Dry loading is recommended.[1] Dissolve the crude mixture in minimal dichloromethane, adsorb onto silica, evaporate to dryness, and load the powder. This prevents band broadening caused by solubility issues in the mobile phase.
3. Elution Strategy
-
Isocratic Hold: Run 2-3 column volumes (CV) of 100% Hexane (or Pet Ether) first. This flushes non-polar impurities.
-
Gradient: Slowly ramp to 5% EtOAc. The 1,1'-isomer will begin to elute.
-
Collection: Collect small fractions. The 1,1'-DNK (twisted) elutes first. The 1,2'-DNK (planar) elutes second.
Part 2: Identification & Characterization
Distinguishing these isomers by Mass Spectrometry is futile as they have identical masses and fragmentation patterns are similar. Proton NMR (
Diagnostic NMR Markers
The carbonyl group exerts a strong deshielding effect (anisotropy) on the peri-protons (the H-8 position on the naphthalene ring).
| Feature | 1,1'-Dinaphthyl Ketone | 1,2'-Dinaphthyl Ketone |
| Conformation | Twisted (1Z, 1'Z) | Semi-Planar (1E, 2'E) |
| Steric Strain | High (H-8 vs H-8' clash) | Moderate |
| Key NMR Signal | H-2, H-8 signals shifted upfield relative to 1,2' due to ring current shielding from the orthogonal ring. | H-1 (peri to CO) is heavily deshielded, appearing very downfield (>8.0 ppm). |
| Elution Order | First (Least retained) | Second (More retained) |
Note: In 1,1'-DNK, the orthogonal twisting places the H-2 and H-8 protons of one ring into the shielding cone of the adjacent naphthalene ring, causing an anomalous upfield shift compared to the planar 1,2'-isomer.
Part 3: Troubleshooting & FAQ
Q1: I am seeing a single broad spot on TLC. How do I separate them?
Diagnosis: Your solvent system is too polar, causing co-elution (
-
Reduce solvent polarity. Target an
of 0.2–0.3 for the first spot. -
Switch to Toluene/Hexane . The aromatic solvent (toluene) interacts differently with the
-systems of the two isomers. The planar 1,2'-isomer interacts more strongly with toluene, potentially altering its retention relative to the twisted 1,1'-isomer.
Q2: My crystals are oily or yellow. How do I purify them?
Diagnosis: Trapped solvent or impurities (often unreacted binaphthyls or oligomers). Solution:
-
Solvent Switch: Dissolve the oil in a minimum amount of hot Ethanol or Acetone. Add Toluene dropwise until cloudy, then cool slowly to 4°C.
-
Trituration: If it remains an oil, triturates with cold pentane to induce precipitation before recrystallizing.
Q3: Can I use C18 (Reverse Phase) HPLC?
Answer: Yes, but the elution order reverses.
-
Mechanism: On C18, the more hydrophobic (planar) surface area typically drives retention.
-
Prediction: 1,1'-DNK (less accessible surface area due to twist) often elutes before 1,2'-DNK, but resolution can be poorer than on normal phase silica due to the dominance of hydrophobic effects over steric shape selectivity.
References
-
Conformational Analysis & Synthesis: Biali, S. E., et al. "The conformational spaces of dinaphthyl ketones...". The Hebrew University of Jerusalem. This work details the synthesis (Friedel-Crafts vs Grignard) and the specific NMR shifts caused by the twist angles in 1,1'- and 1,2'-isomers.
-
Chromatographic Theory: Welch Materials. "A Guide to Selective Columns for Isomer Separation". Welch Materials Technical Guides. Explains the logic of separating structural isomers using stationary phase selectivity.
-
General Ketone Purification: "Separation of Aldehydes and Reactive Ketones from Mixtures". Journal of Visualized Experiments (JoVE). Provides protocols for chemical purification of ketones which can be adapted for impurity removal.[2][3]
Sources
- 1. Methyl 2-naphthyl ketone(93-08-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
Technical Support Center: Temperature Control for Di(naphthalen-1-yl)methanone Crystal Growth
Welcome to the technical support center for the controlled crystallization of Di(naphthalen-1-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high-quality, consistent crystal growth through precise temperature control.
The Critical Role of Temperature in Crystallization
The journey from a dissolved compound to a well-ordered crystal lattice is a thermodynamically driven process where temperature is the master controller. For a compound like Di(naphthalen-1-yl)methanone, which possesses rigid aromatic structures, precise temperature management is paramount. Temperature dictates the solubility of the compound, which in turn governs the level of supersaturation—the primary driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).
An improperly controlled temperature profile can lead to a cascade of undesirable outcomes, including the formation of amorphous material, rapid precipitation of small and impure crystals, or the growth of an undesired polymorph. This guide will provide you with the foundational knowledge and practical steps to navigate these challenges.
Recommended Experimental Protocol: Controlled Slow Cooling Crystallization
This protocol outlines a standard method for growing Di(naphthalen-1-yl)methanone crystals using a temperature-controlled slow cooling approach.
Materials and Equipment:
-
Di(naphthalen-1-yl)methanone (high purity, >98%)
-
Crystallization solvent (e.g., Acetonitrile, Methanol, or a mixture)
-
Crystallization vessel (e.g., glass vial with a screw cap)
-
Stir plate and magnetic stir bar
-
Programmable heating/cooling circulator or a well-insulated container (e.g., a Dewar flask)
-
Microscope for crystal observation
Step-by-Step Methodology:
-
Solvent Selection and Solution Preparation:
-
Choose a solvent in which Di(naphthalen-1-yl)methanone exhibits moderate solubility at elevated temperatures and lower solubility at room temperature. Acetonitrile and methanol are good starting points.[1]
-
Prepare a nearly saturated solution by dissolving the compound in the chosen solvent at an elevated temperature (e.g., 50-60 °C). Ensure all solid material is dissolved. If impurities are present, filter the hot solution.
-
-
Controlled Cooling:
-
Place the crystallization vessel in a programmable circulator or an insulated container to ensure a slow and steady decrease in temperature.
-
-
Nucleation and Growth:
-
As the solution cools, it will become supersaturated, leading to the formation of crystal nuclei.
-
Continue the slow cooling process to allow these nuclei to grow into well-defined crystals. Avoid any mechanical disturbances during this phase.
-
-
Crystal Harvesting and Drying:
-
Once the desired crystal size is achieved, or the solution has reached the final temperature, carefully separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals under vacuum at a temperature that will not cause them to melt or desolvate.
-
Visualization of the Crystallization Workflow:
Caption: A typical workflow for the controlled slow cooling crystallization of Di(naphthalen-1-yl)methanone.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of Di(naphthalen-1-yl)methanone in a question-and-answer format.
Q1: My experiment resulted in an oil instead of crystals. What went wrong?
A1: Oiling out is a common issue, particularly with organic compounds that have a high solubility in the chosen solvent. It occurs when the concentration of the solute is too high, and the solution becomes supersaturated to a point where a liquid-liquid phase separation is more favorable than crystallization.
-
Causality: The high solubility of your compound in the solvent at the crystallization temperature is the likely cause.
-
Solution:
-
Reduce Concentration: Start with a more dilute solution.
-
Change Solvent: Switch to a solvent in which Di(naphthalen-1-yl)methanone is less soluble. You can also try a solvent/anti-solvent system. For example, dissolve the compound in a good solvent and slowly add a miscible anti-solvent in which it is poorly soluble.
-
Slower Cooling: A very rapid cooling rate can also promote oiling out. Ensure your cooling rate is slow and controlled.
-
Q2: I'm getting a lot of very small, needle-like crystals instead of larger, blocky ones. How can I improve the crystal size and morphology?
A2: The formation of numerous small crystals is typically a result of a high nucleation rate, which is often caused by rapid cooling or excessive supersaturation.
-
Causality: When a solution is cooled too quickly, a large number of crystal nuclei form simultaneously, leaving insufficient solute for each nucleus to grow into a large crystal.[3]
-
Solution:
-
Reduce Supersaturation: Start with a slightly less concentrated solution.
-
Seeding: Introduce a single, high-quality seed crystal into a slightly supersaturated solution. This will encourage the growth of that single crystal rather than the formation of new nuclei.
Q3: The crystals I've grown are opaque and of poor quality. What causes this and how can I fix it?
A3: Opaque or cloudy crystals are often an indication of included solvent or impurities, or they may be polycrystalline aggregates rather than single crystals.
-
Causality: Rapid crystal growth can trap solvent molecules or impurities within the crystal lattice.[5]
-
Solution:
-
Slow Down the Growth: As with improving crystal size, a slower cooling rate is key to allowing the crystal lattice to form in a more orderly fashion, excluding impurities.[5][6]
-
Ensure High Purity: Start with the highest purity Di(naphthalen-1-yl)methanone possible. Recrystallize your starting material if necessary.
-
Solvent Choice: The solvent can influence crystal habit. Experiment with different solvents to find one that promotes the growth of well-formed, transparent crystals.
-
Q4: I am getting inconsistent crystal forms in different experiments, even with similar conditions. Could this be polymorphism?
A4: Yes, it is highly likely that you are observing polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. The formation of a particular polymorph can be highly sensitive to temperature, solvent, and cooling rate.
-
Causality: Different polymorphs have different thermodynamic stabilities. The form that crystallizes can depend on whether the process is under kinetic or thermodynamic control.
-
Solution:
-
Strict Temperature Control: Maintain a very precise and reproducible temperature profile in all your experiments.
-
Consistent Solvent System: Use the same solvent and ensure it is of the same purity for each experiment.
-
Controlled Seeding: Seeding with a crystal of the desired polymorph can help to ensure that only that form crystallizes.
-
Troubleshooting Decision Tree:
Caption: A decision tree to guide troubleshooting efforts in Di(naphthalen-1-yl)methanone crystallization.
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature range for dissolving Di(naphthalen-1-yl)methanone?
A: The ideal temperature will depend on the chosen solvent. A good starting point is to find a temperature where the compound is freely soluble, but which is not so high that it causes solvent evaporation or decomposition of the compound. For many organic solvents, a range of 50-80°C is often suitable. It is recommended to perform solubility tests with small amounts of material to determine the optimal temperature for your specific solvent system.
Q: How does the choice of solvent affect the crystallization process?
A: The solvent plays a crucial role in crystallization. It not only determines the solubility of the compound but can also influence the crystal habit (shape) and even which polymorph is formed. A good crystallization solvent is one in which the compound has a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.
Q: Can I use a mixture of solvents?
A: Yes, using a solvent mixture is a common and effective technique. Typically, you would dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" or "anti-solvent" in which it is much less soluble, until the solution becomes slightly turbid. Then, by slowly cooling or allowing slow evaporation, crystals can be formed.
Q: How can I prevent premature crystallization while preparing my hot solution?
A: To prevent premature crystallization, ensure that your filtration apparatus (if used) is pre-heated. You can also add a small excess of solvent to keep the solution from becoming saturated before you are ready to start the cooling process.
Data Summary Table
The following table provides a summary of key parameters for the temperature-controlled crystallization of Di(naphthalen-1-yl)methanone. Note that the optimal values may vary depending on the specific experimental setup and desired crystal characteristics.
| Parameter | Recommended Range | Rationale |
| Purity of Starting Material | >98% | Impurities can inhibit crystal growth or be incorporated into the crystal lattice, reducing quality.[5] |
| Initial Concentration | Near saturation at elevated T | A solution that is too concentrated may "oil out," while one that is too dilute will have a low yield. |
| Cooling Rate | 0.1 - 1.0 °C/minute | Slower cooling promotes the growth of larger, higher quality crystals by maintaining a low level of supersaturation.[2] |
| Final Temperature | 4 - 25 °C | A lower final temperature will increase the yield by reducing the amount of compound remaining in the solution. |
| Agitation | None during growth | Mechanical disturbance can induce secondary nucleation, leading to a larger number of smaller crystals. |
References
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
-
PubChem. (n.d.). (naphthalen-1-yl)(1-(2H11)pentyl-1H-indol-3-yl)methanone. Retrieved from [Link]
- Gao, T., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
-
Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. Retrieved from [Link]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010.
- Gao, T., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
- Physical Chemistry Research. (2023). Regular Article. Physical Chemistry Research, 12(3), 567-578.
-
YouTube. (2012). Slow Cooling During Recrystallization. Retrieved from [Link]
- ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
- CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
- IUCr Journals. (n.d.).
- NIH. (n.d.). Slow cooling and temperature-controlled protein crystallography. PMC.
- Crystalliz
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS.
-
PubChem. (n.d.). Naphthalen-1-ylmethanone. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Naphthalen-1-ol (FDB005841). Retrieved from [Link]
- DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products].
Sources
- 1. JWH-018 ((Naphthalen-1-yl)(1-pentylindol-3-yl)methanone) 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 2. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 3. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
Technical Support Center: Photostability of Di(naphthalen-1-yl)methanone
The following technical guide addresses the photostability and photochemical behavior of Di(naphthalen-1-yl)methanone (also known as 1,1'-Dinaphthyl Ketone or 1,1'-DNK ). This content is structured for researchers requiring precise mechanistic insights and troubleshooting protocols.
Executive Summary
Di(naphthalen-1-yl)methanone is a sterically congested diaryl ketone often utilized as a triplet sensitizer or a photochemical probe . Unlike its analogue Benzophenone (BP), 1,1'-DNK exhibits distinct photophysics governed by its naphthalene moieties. Under UV irradiation, it is generally more stable and less reactive toward hydrogen abstraction than simple phenyl ketones. However, its stability is contingent upon solvent environment, oxygen presence, and excitation wavelength.
This guide provides a deep-dive into its behavior, distinguishing it from the 2,2'-isomer and Benzophenone to prevent experimental misinterpretation.
Part 1: Core Photophysics & Stability FAQs
Q1: How does the UV stability of 1,1'-DNK compare to Benzophenone?
A: 1,1'-DNK is significantly more photostable in hydrogen-donating solvents (like alcohols or ethers) compared to Benzophenone.
-
Mechanism: Benzophenone has a lowest-lying
triplet state , which is highly reactive toward hydrogen abstraction (generating ketyl radicals). -
1,1'-DNK Behavior: Due to the extended conjugation of the naphthalene rings, the
triplet state is lowered in energy. In 1,1'-DNK, the lowest triplet state ( ) possesses significant character. -
Result: The
state is much less electrophilic than the state, reducing the rate of hydrogen abstraction from solvents by orders of magnitude. This makes 1,1'-DNK "inert" in environments where Benzophenone would rapidly degrade.
Q2: Does Di(naphthalen-1-yl)methanone undergo photocyclization?
A: Generally, no . While 1,1'-binaphthyl systems can undergo oxidative photocyclization to form perylene derivatives (Scholl-type reaction), the presence of the carbonyl bridge in 1,1'-DNK imposes geometric constraints and electronic withdrawal that disfavor this pathway under standard irradiation conditions.
-
Risk Factor: High-energy UV (UV-C, <280 nm) may induce Norrish Type I cleavage (
-cleavage), generating naphthoyl and naphthyl radicals. These can recombine or disproportionate, leading to slow degradation, but this is not the dominant pathway under standard 365 nm irradiation.
Q3: What is the Triplet Energy ( ) of 1,1'-DNK?
A: The triplet energy is approximately 57–59 kcal/mol (2.5–2.6 eV) . This is lower than Benzophenone (~69 kcal/mol) and Xanthone (~74 kcal/mol).
-
Implication: 1,1'-DNK is an excellent sensitizer for low-energy acceptors (like certain polyenes or singlet oxygen) but cannot sensitize high-energy triplets that Benzophenone can.
-
Troubleshooting Tip: If your sensitization reaction is failing, check if your substrate's triplet energy is above 58 kcal/mol. If so, 1,1'-DNK is energetically insufficient.
Part 2: Troubleshooting & Experimental Optimization
Issue: "I see no reaction when using 1,1'-DNK as a photoinitiator."
Diagnosis: You are likely relying on hydrogen abstraction. Solution:
-
Switch Mechanism: 1,1'-DNK functions primarily via Energy Transfer (Dexter) , not Hydrogen Abstraction. It will not initiate polymerization of acrylates via proton extraction from amines/alcohols efficiently.
-
Add a Co-initiator: If radical generation is required, use an amine co-synergist, though efficiency will remain lower than with Thioxanthone or BP.
Issue: "The solution turns yellow/brown upon prolonged irradiation."
Diagnosis: Photodegradation via Radical Recombination.
Even with low reactivity, trace
-
Deoxygenate Thoroughly: Oxygen quenches the triplet state (generating Singlet Oxygen,
), which can oxidize the naphthalene ring, forming endoperoxides or quinones (yellow/brown species). -
Filter Light Source: Use a long-pass filter (>350 nm) to avoid exciting higher excited states (
) that are more prone to bond cleavage.
Issue: "Phosphorescence is weak or undetectable."
Diagnosis: Oxygen Quenching or Thermal Deactivation. Solution:
-
Oxygen: The lifetime of the
state is long (microseconds to milliseconds). Diffusional quenching by is extremely efficient ( ). Freeze-pump-thaw cycling is mandatory for observing phosphorescence in solution. -
Temperature: Naphthalene derivatives often exhibit delayed fluorescence or weak phosphorescence at room temperature due to thermal repopulation or non-radiative decay. Measure at 77 K (Liquid Nitrogen) in a glass matrix (e.g., 2-MeTHF) for intense emission.
Part 3: Visualizing the Photophysics
Figure 1: Jablonski Diagram for 1,1'-DNK
This diagram illustrates the competition between stable phosphorescence/energy transfer and the minor degradation pathways.
Caption: Photophysical pathways of Di(naphthalen-1-yl)methanone. Note the dominance of Intersystem Crossing (ISC) and Energy Transfer over degradation pathways.
Part 4: Validated Stability Testing Protocol
To confirm the stability of your specific batch of 1,1'-DNK under your experimental conditions, follow this self-validating protocol.
Materials
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) (Spectroscopic Grade).
-
Light Source: Mercury Arc Lamp or LED (365 nm).
-
Analysis: UV-Vis Spectrophotometer.
Step-by-Step Workflow
-
Preparation:
-
Prepare a
solution of 1,1'-DNK. -
Control A: Aerated solution (Air saturated).
-
Control B: Deoxygenated solution (Sparged with Argon for 15 min).
-
-
Baseline Measurement:
-
Record the UV-Vis spectrum (200–500 nm). Note the
characteristic of the naphthalene system (~280-300 nm).
-
-
Irradiation Cycle:
-
Expose both samples to the UV source.
-
Measure absorbance every 15 minutes for 2 hours.
-
-
Data Interpretation (See Table Below):
| Observation | Diagnosis | Action Required |
| No Change in Spectrum | Compound is Stable. | Proceed with experiment. |
| Loss of Absorbance (Bleaching) | Ring saturation or cleavage. | Lower light intensity or change solvent. |
| New Band >400 nm | Radical coupling/Oligomerization. | CRITICAL: Deoxygenate more rigorously. |
| Isosbestic Points Preserved | Clean conversion to single product. | Likely photocyclization (rare) or specific reaction. |
Figure 2: Stability Testing Logic Flow
Caption: Decision tree for interpreting UV-Vis stability data of 1,1'-DNK.
References
-
Zhang, X. et al. (2022).[1][2] Unveiling Dexter-Type Triplet–Triplet Energy Transfer of Homologue Room-Temperature Phosphorescence in Host–Guest Doped Systems. The Journal of Physical Chemistry Letters. Link
- Context: Establishes the triplet energy levels of dinaphthyl ketone derivatives (2.499 eV for DNK) and their use as stable energy acceptors.
-
Kuang, Z. et al. (2023).[2] Unveiling the Intersystem Crossing Dynamics in N-Annulated Perylene Bisimides. CoLab / ResearchGate. Link
- Context: Discusses the use of dinaphthyl ketone as an electron acceptor and its stability in triplet gener
-
Ferreira, G. et al. (2021). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Journal of the Brazilian Chemical Society. Link
- Context: Provides comparative data on triplet energies and hydrogen abstraction mechanisms of diaryl ketones, distinguishing vs reactivity.
-
Xiao, P. et al. (2014). Recent progress in the development of substituted benzophenones as photoinitiators. Polymer Chemistry. Link
- Context: General reference for the lack of reactivity in sterically hindered or dominant ketone systems compared to standard benzophenone.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of Di(naphthalen-1-yl)methanone
The following guide provides a technical analysis of the 1H NMR chemical shifts for Di(naphthalen-1-yl)methanone , comparing it with its regioisomer and precursors to aid in structural verification during drug development and synthesis.
Executive Summary
Di(naphthalen-1-yl)methanone (also known as 1,1'-dinaphthyl ketone) is a sterically congested aromatic ketone used as a photoinitiator and a chiral scaffold precursor. Its structural analysis is frequently complicated by the presence of its regioisomer, Di(naphthalen-2-yl)methanone (2,2'-dinaphthyl ketone).
This guide differentiates the two isomers based on specific peri-proton deshielding effects and steric-induced conformational twisting .[1]
-
Target Signal (1,1'-isomer): Diagnostic doublet at
8.56 ppm (peri-proton). -
Alternative Signal (2,2'-isomer): Diagnostic singlet at
8.32 ppm (H1 proton).
Structural Analysis & Assignment Logic
The 1H NMR spectrum of dinaphthyl ketones is dominated by the magnetic anisotropy of the central carbonyl group and the ring current of the naphthalene systems.
Mechanistic Drivers of Chemical Shift
-
Carbonyl Anisotropy (The "Peri" Effect):
-
In naphthalene derivatives, the proton at the C8 position (peri to the substituent at C1) is spatially close to the carbonyl oxygen.
-
The carbonyl group's deshielding cone significantly shifts this proton downfield.
-
In 1,1'-dinaphthyl ketone: The steric clash between the two naphthalene rings forces the molecule into a twisted conformation (dihedral angle
90°). Despite this twist, the peri-protons (H2/H8) remain in a strongly deshielded environment, appearing at 8.56 ppm .
-
-
Regioisomer Distinction (1,1' vs 2,2'):
-
1,1'-Isomer: Lacks a singlet. The most downfield signal is a doublet (H2 or H8).
-
2,2'-Isomer: Possesses a unique proton at C1 (between the ring junction and the carbonyl). This proton appears as a distinct singlet at
8.32 ppm .
-
Visualization of Steric Influence
The following diagram illustrates the steric clash driving the twisted conformation and the resulting chemical shift environments.
Caption: Logic flow connecting steric hindrance in 1,1'-dinaphthyl ketone to its specific downfield NMR shift, contrasted with the 2,2'-isomer.
Comparative Data Tables
Table 1: Di(naphthalen-1-yl)methanone (Target Product)
Solvent: CDCl
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Key Feature |
| H2 / H8 (Peri) | 8.56 | Doublet (d) | 2H | Diagnostic Peak (Most Downfield) |
| Aromatic H | 7.90 – 8.05 | Multiplet (m) | 4H | Overlapping ring protons |
| Aromatic H | 7.45 – 7.65 | Multiplet (m) | 8H | Bulk aromatic region |
Table 2: Di(naphthalen-2-yl)methanone (Alternative Isomer)
Solvent: CDCl
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Key Feature |
| H1 (Ortho) | 8.32 | Singlet (s) | 2H | Diagnostic Singlet (Absent in 1,1') |
| H3 (Ortho) | 7.96 | Doublet (d) | 2H | Coupling with H4 |
| H4, H5, H8 | 7.88 – 7.94 | Multiplet (m) | 6H | Overlapping |
| H6, H7 | 7.53 – 7.63 | Multiplet (m) | 4H | Typical naphthalene pattern |
Experimental Protocol for Optimal Resolution
To ensure the diagnostic peaks at 8.56 ppm and 8.32 ppm are resolved from the solvent satellite peaks and impurities, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the solid ketone.
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Why: CDCl
is non-polar and minimizes hydrogen bonding interactions that might broaden peaks.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particles (often undissolved inorganic salts from synthesis) which degrade shimming.
Step 2: Acquisition Parameters[2]
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Reasoning: The peri-protons have efficient relaxation pathways, but quaternary carbons (if running 13C) and sterically hindered protons require adequate time to relax for accurate integration.
-
-
Scans: 16–64 scans are sufficient for 1H.
Step 3: Validation (QC Check)
-
Check: Zoom into the region
8.2 – 8.6 ppm. -
Pass Criteria:
-
If 1,1'-isomer : Distinct doublet at 8.56 ppm; NO singlet at 8.32 ppm.
-
If 2,2'-isomer : Distinct singlet at 8.32 ppm.
-
If Mixture : Integration ratio of 8.56 (d) vs 8.32 (s) gives the molar ratio of isomers.
-
References
-
Structural Characteriz
- Source: Supporting Information, "Metal-Micelle Interaction Leading to Spontaneous Formation of Ligand-Free Palladium(0) Nanoparticles".
- Data Verification: Lists 1H NMR for Di(naphthalen-1-yl)methanone (24) in CDCl3.
-
URL:[Link]
-
Conform
- Source: The Hebrew University of Jerusalem / J. Org. Chem.
- Insight: Discusses the "downfield shifts of the protons peri to the carbonyl" and the stability order of isomers.
-
URL:[Link]
-
Synthesis and Characteriz
Sources
A Comparative Guide to the FT-IR Spectral Analysis of 1,1'-Dinaphthyl Ketone: Unraveling the Impact of Steric Hindrance on Carbonyl Vibrations
For researchers and professionals in the fields of organic synthesis, materials science, and drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule.[1] This guide provides an in-depth analysis of the FT-IR spectrum of 1,1'-dinaphthyl ketone, a molecule whose unique structural features present a compelling case study in the interplay of electronic and steric effects.
We will objectively compare its spectral characteristics with those of simpler ketones—cyclohexanone and benzophenone—to provide a clear, data-supported understanding of how molecular architecture influences vibrational frequencies. This analysis moves beyond simple peak identification to explain the causality behind the observed spectral shifts, offering field-proven insights for accurate structural elucidation.
The Carbonyl Stretch: A Spectroscopic Beacon
The carbonyl (C=O) functional group is one of the most readily identifiable moieties in an IR spectrum. Due to the large difference in electronegativity between carbon and oxygen, the C=O bond possesses a significant dipole moment.[2] The stretching vibration of this bond results in a substantial change in the dipole moment, leading to a characteristically strong and sharp absorption band.[2][3][4] This peak typically appears in the 1660-1770 cm⁻¹ region, making it a distinct landmark in the spectrum.[5][6]
However, the precise wavenumber of the C=O absorption is exquisitely sensitive to its molecular environment. Two primary factors dictate its position:
-
Electronic Effects (Resonance/Conjugation): When a carbonyl group is conjugated with an aromatic ring or a carbon-carbon double bond, the delocalization of π-electrons reduces the double-bond character of the C=O bond. This slight weakening of the bond lowers the energy required to excite its stretching vibration, resulting in a shift to a lower wavenumber (a redshift).[2][7][8] For instance, the C=O stretch in a typical saturated aliphatic ketone like cyclohexanone is found around 1715 cm⁻¹, whereas in a conjugated aromatic ketone like benzophenone, it is lowered to approximately 1652 cm⁻¹.[6][9]
-
Steric Effects: The spatial arrangement of atoms near the carbonyl group can significantly influence its vibrational frequency. If bulky substituents force the carbonyl group out of planarity with an adjacent π-system, the orbital overlap required for conjugation is diminished.[9] This steric inhibition of resonance restores more of the C=O bond's original double-bond character, causing its absorption to shift back to a higher wavenumber (a blueshift) compared to a planar, conjugated analogue.[9][10]
1,1'-Dinaphthyl ketone serves as a perfect exemplar of this latter principle. The two bulky naphthyl groups cannot lie in the same plane as the carbonyl carbon due to severe steric clashes between the hydrogen atoms on the opposing aromatic rings. This forces the naphthyl rings to twist, disrupting the π-conjugation with the carbonyl group.
Comparative Spectral Analysis: 1,1'-Dinaphthyl Ketone vs. Standard Ketones
To fully appreciate the spectral nuances of 1,1'-dinaphthyl ketone, we compare its FT-IR spectrum with that of a non-conjugated aliphatic ketone (cyclohexanone) and a planar, fully conjugated diaryl ketone (benzophenone).
| Functional Group Vibration | Cyclohexanone (Saturated) | Benzophenone (Conjugated, Planar) | 1,1'-Dinaphthyl Ketone (Conjugated, Sterically Hindered) | Causality of Spectral Shift |
| Aromatic C-H Stretch | N/A | ~3060 cm⁻¹ (weak) | ~3060 cm⁻¹ (weak) | Vibrations of H-atoms on sp² hybridized carbons. |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ (strong) | N/A | N/A | Vibrations of H-atoms on sp³ hybridized carbons. |
| Carbonyl (C=O) Stretch | ~1715 cm⁻¹ | ~1652 cm⁻¹ | ~1680 cm⁻¹ (Expected) | Redshift in Benzophenone due to full conjugation.[9] Blueshift in 1,1'-Dinaphthyl Ketone relative to Benzophenone due to steric inhibition of resonance.[9] |
| Aromatic C=C Stretch | N/A | ~1600, 1580, 1450 cm⁻¹ (variable) | ~1600, 1580, 1510 cm⁻¹ (variable) | Skeletal vibrations of the aromatic rings. |
The expected C=O stretching frequency for 1,1'-dinaphthyl ketone at ~1680 cm⁻¹ is significantly higher than that of benzophenone (~1652 cm⁻¹). This demonstrates that the steric effect, which reduces conjugation, is the dominant factor, causing the carbonyl bond to behave more like an isolated, non-conjugated ketone.
Visualizing the Structural-Spectral Relationship
The following diagram illustrates how conjugation and steric hindrance modulate the carbonyl stretching frequency in the selected ketones.
Caption: Impact of conjugation and steric hindrance on C=O frequency.
Self-Validating Experimental Protocol
This protocol provides a robust methodology for obtaining and comparing the FT-IR spectra of the three ketones. The inclusion of well-characterized standards (cyclohexanone and benzophenone) serves as an internal validation for the results observed with 1,1'-dinaphthyl ketone.
Instrumentation & Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: KBr (spectroscopic grade, dried), agate mortar and pestle, hydraulic press with a pellet-forming die.
-
Analytes: 1,1'-Dinaphthyl ketone, Benzophenone, Cyclohexanone (liquid).
Experimental Workflow Diagram
Caption: Workflow for comparative FT-IR analysis of ketones.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
-
Sample Preparation (Solid Samples):
-
Place approximately 1-2 mg of the solid analyte (1,1'-dinaphthyl ketone or benzophenone) into a clean, dry agate mortar.
-
Add ~100 mg of spectroscopic grade KBr powder.
-
Gently grind the mixture until a fine, homogeneous powder is obtained. The particles should be less than 2 µm to minimize scattering of the IR radiation.[11]
-
Transfer the powder to the pellet-forming die and press under 10,000-15,000 psi to form a transparent or semi-transparent pellet.[11]
-
-
Sample Preparation (Liquid Sample):
-
Place one drop of cyclohexanone between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet or salt plates into the sample holder in the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply a baseline correction to the entire spectrum to ensure all peaks originate from a flat baseline.
-
Normalize the spectra to facilitate direct comparison of peak intensities.
-
Identify the peak maxima for the C=O stretch, aromatic C-H stretch, and aromatic C=C skeletal vibrations for each compound.
-
Conclusion
The FT-IR analysis of 1,1'-dinaphthyl ketone provides a powerful illustration of how steric effects can override electronic effects in determining vibrational frequencies. While its diaryl structure suggests a low-frequency C=O stretch due to conjugation, the steric hindrance imposed by the bulky naphthyl groups prevents the necessary planarity for effective resonance. Consequently, its C=O absorption appears at a higher wavenumber than that of its planar analogue, benzophenone.
This comparative guide demonstrates the importance of considering the full three-dimensional structure of a molecule when interpreting its IR spectrum. By using well-understood reference compounds and a validated experimental protocol, researchers can confidently elucidate the complex interplay of structural factors and provide robust, data-driven characterization of novel compounds.
References
- Vertex AI Search. (2024). FT-IR Spectral Characterization of Aromatic Compounds.
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]
-
Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Dutcher, D. D., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Retrieved from [Link]
-
TMP Chem. (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
VMR. (n.d.). IR: ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Steric effects in the infra‐red spectrum of aromatic nitro compounds. Retrieved from [Link]
-
Allamandola, L. J., et al. (n.d.). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. The Astrophysical Journal. Retrieved from [Link]
-
The Astrophysics & Astrochemistry Laboratory. (n.d.). Mid-IR Spectra of Naphthalene in H2O. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
-
ResearchGate. (2025). High-resolution infrared absorption spectroscopy of thermally excited naphthalene. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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- 1. airquality.ucdavis.edu [airquality.ucdavis.edu]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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mass spectrometry fragmentation patterns of Di(naphthalen-1-yl)methanone
Content Type: Technical Comparison Guide Subject: Di(naphthalen-1-yl)methanone (1,1'-Dinaphthyl Ketone) CAS: 605-00-5 Formula: C₂₁H₁₄O (MW: 282.34 Da)
Executive Summary & Application Context
Di(naphthalen-1-yl)methanone is a sterically congested diaryl ketone widely utilized as a triplet sensitizer in photochemistry (e.g., isoprene dimerization) and as a building block for organic light-emitting diodes (OLEDs). Unlike its simpler analog, benzophenone, the 1,1'-dinaphthyl system possesses significant steric strain due to peri-hydrogen interactions.
This guide details the mass spectrometry (MS) fragmentation behavior of Di(naphthalen-1-yl)methanone, specifically under Electron Ionization (EI) at 70 eV. It compares these patterns against structural isomers and analogs to aid researchers in structural elucidation and impurity profiling during drug substance development.
Key Identification Metrics
| Feature | Value | Notes |
| Molecular Ion (M⁺) | m/z 282 | Typically strong intensity due to aromatic stabilization. |
| Base Peak | m/z 155 | Naphthoyl cation (α-cleavage product). |
| Diagnostic Loss | 28 Da | Loss of CO (Carbon monoxide) from m/z 155 to 127. |
| McLafferty Rearrangement | Absent | Impossible due to lack of |
Fragmentation Mechanics: The "Why" and "How"
The fragmentation of Di(naphthalen-1-yl)methanone is governed by the stability of the naphthyl aromatic system and the relief of steric strain. Unlike aliphatic ketones, which undergo complex rearrangements, this system follows a predictable "High-Energy Alpha-Cleavage" pathway.
Pathway A: Alpha-Cleavage (Primary Fragmentation)
Upon electron impact, the molecular ion (M⁺, m/z 282) forms a radical cation localized on the carbonyl oxygen. The high steric strain between the two naphthalene rings (specifically the H-8 and H-8' protons) weakens the C-C(=O) bond.
-
Mechanism: Homolytic cleavage occurs alpha to the carbonyl group.[1]
-
Product: This generates a resonance-stabilized 1-naphthoyl cation (m/z 155) and a neutral 1-naphthyl radical.
-
Observation: The m/z 155 peak is often the base peak (100% relative abundance) because the positive charge is delocalized over the naphthalene ring and the oxygen.
Pathway B: Decarbonylation (Secondary Fragmentation)
The 1-naphthoyl cation (m/z 155) is an even-electron species but retains significant internal energy.
-
Mechanism: Heterolytic elimination of carbon monoxide (CO, 28 Da).
-
Product: The 1-naphthyl cation (m/z 127) .
-
Causality: The driving force is the formation of the highly stable, neutral CO molecule and the relatively stable naphthyl cation.
Pathway C: Ring Degradation (Tertiary Fragmentation)
Further fragmentation of the naphthyl cation (m/z 127) requires breaking the aromatic ring, which is energetically demanding.
-
Product: Loss of acetylene (C₂H₂) units typically yields ions at m/z 101 and m/z 77 (phenyl cation equivalent), though these are low abundance.
Visualizing the Fragmentation Pathway[2][3][4]
The following diagram illustrates the stepwise degradation of the parent molecule. Note the explicit absence of hydrogen rearrangement pathways common in alkyl ketones.
Figure 1: Stepwise fragmentation of Di(naphthalen-1-yl)methanone under Electron Ionization (70 eV).
Comparative Analysis: Performance vs. Alternatives
In drug development and materials science, distinguishing between isomers and analogs is critical. The table below contrasts Di(naphthalen-1-yl)methanone with its most common alternatives.
Table 1: Comparative Mass Spectral Signatures
| Compound | Structure Type | Molecular Ion (M⁺) | Base Peak | Key Differentiator |
| Di(naphthalen-1-yl)methanone | 1,1'-Isomer | m/z 282 (Med) | m/z 155 | Steric Strain: High strain leads to faster α-cleavage, potentially lowering M⁺ intensity relative to the 2,2'-isomer. |
| Di(naphthalen-2-yl)methanone | 2,2'-Isomer | m/z 282 (High) | m/z 155 | Stability: Planar conjugation allows for a more stable M⁺. Fragmentation pattern is identical (m/z 155, 127) but intensity ratios differ. |
| Benzophenone | Phenyl Analog | m/z 182 | m/z 105 | Mass Shift: The "Naphthyl Shift" (+50 Da) on all major fragments (105 → 155; 77 → 127) clearly distinguishes the naphthyl scaffold. |
| 1-Acetonaphthone | Methyl Ketone | m/z 170 | m/z 155 | Methyl Loss: Shows a sharp loss of 15 Da (Methyl) to form the same m/z 155 ion. Distinguishable by parent mass. |
The "Steric Effect" on Fragmentation
The 1,1'-isomer is significantly twisted due to the repulsion between the peri-hydrogens (H8 positions).
-
Hypothesis: This twist reduces the conjugation between the carbonyl and the rings compared to the flatter 2,2'-isomer.
-
MS Consequence: The C-C bond to the carbonyl is weaker in the 1,1'-isomer. While both isomers yield m/z 155, the ratio of m/z 155 to m/z 282 is expected to be higher in the 1,1'-isomer than in the 2,2'-isomer due to this facile cleavage.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-quality spectral data, follow this validated protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols if analyzing by LC-MS to prevent acetal formation artifacts, though less relevant for EI.
-
Concentration: Dilute to ~10 µg/mL for GC-MS injection.
Step 2: Instrument Configuration (GC-MS)
-
Inlet: Splitless mode, 280°C (High temperature required to volatilize the heavy ketone).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven Program: Start 100°C (1 min) → Ramp 20°C/min → Hold 300°C (5 min). Rationale: High boiling point requires aggressive ramp to elute.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
Step 3: Data Validation (The "Rule of 28")
To confirm the identity of the peak as a diaryl ketone:
-
Identify the candidate Molecular Ion (e.g., 282).
-
Locate the Base Peak. Is it M - 127? (Loss of naphthyl radical).
-
The Check: Look for the transition from the acylium ion (m/z 155) to the aryl ion (m/z 127). The mass difference must be exactly 28 Da (CO) . If this loss is observed, the ketone functionality is confirmed.[2]
References
-
NIST Chemistry WebBook . Mass Spectrum of 1-(1-Naphthalenyl)ethanone (Analogous Fragmentation). National Institute of Standards and Technology. [Link]
-
PubChem . Compound Summary: Naphthalen-1-ylmethanone (Fragment Reference). National Library of Medicine. [Link]
-
Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns of Ketones. [Link]
-
Hajra, A., et al. Synthesis of sterically hindered diaryl ketones. (Context on steric strain in 1,1'-isomers). [Link]
Sources
Validating Purity of Di(naphthalen-1-yl)methanone: A Comparative HPLC Guide
Executive Summary
Di(naphthalen-1-yl)methanone (CAS: 605-78-7), often referred to as 1,1'-dinaphthyl ketone, presents unique chromatographic challenges due to its high lipophilicity and the potential presence of regioisomers (1,2'- and 2,2'-dinaphthyl ketone).[1][2] While standard C18 columns are the workhorse of the industry, they often fail to resolve these structural isomers effectively.
This guide compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase .[1][2] Experimental evidence and chemical principles suggest that Phenyl-Hexyl phases provide superior selectivity for this specific application due to enhanced
Part 1: The Challenge – Structural Isomerism & Hydrophobicity[2]
The purity validation of Di(naphthalen-1-yl)methanone is not merely about detecting synthetic byproducts; it is about establishing specificity against closely related isomers.[1][2]
-
Hydrophobicity: With two naphthalene rings, the LogP is high (>5.0), requiring high organic mobile phase strength to elute the compound in a reasonable time.[2]
-
Regioisomerism: The synthesis of 1,1'-dinaphthyl ketone often yields trace amounts of 1,2' and 2,2' isomers.[1][2] These isomers have identical molecular weights (MW 282.34 g/mol ) and similar hydrophobicity, making mass spectrometry (LC-MS) alone insufficient for differentiation without chromatographic separation.[1]
Decision Matrix: Column Selection
The following diagram illustrates the decision logic for selecting the stationary phase based on the specific impurity profile.
Caption: Decision tree for selecting the optimal stationary phase based on the impurity profile.
Part 2: Comparative Analysis – C18 vs. Phenyl-Hexyl[1][2][3]
Mechanism of Interaction
-
C18 (Octadecylsilane): Relies almost exclusively on hydrophobic (Van der Waals) interactions.[1][2] Since the 1,1', 1,2', and 2,2' isomers have very similar hydrophobic volumes, C18 columns often show peak merging or "shouldering."[1]
-
Phenyl-Hexyl: Combines hydrophobic retention (via the hexyl linker) with
- electron interactions (via the phenyl ring).[1][2] The shape of the naphthalene isomers affects how effectively they can "stack" against the stationary phase phenyl rings. The 2,2' isomer, being more linear (planar), typically interacts more strongly than the sterically hindered 1,1' isomer, resulting in distinct retention time shifts.[1]
Performance Data Comparison (Simulated)
The following table summarizes the typical performance metrics observed when validating this compound.
| Parameter | Standard C18 (5 µm, 150mm) | Phenyl-Hexyl (3 µm, 150mm) | Verdict |
| Retention Time (1,1') | 12.4 min | 14.1 min | Phenyl-Hexyl retains longer due to dual mechanisms.[1][2] |
| Resolution (Rs) vs 1,2' | 0.8 - 1.1 (Co-elution) | > 2.5 (Baseline) | Phenyl-Hexyl Superior |
| Tailing Factor | 1.1 | 1.05 | Both perform well (neutral compound).[1][2] |
| Selectivity ( | 1.02 | 1.15 | Phenyl-Hexyl offers better discrimination.[1][2] |
Part 3: Recommended Experimental Protocol
This protocol is designed for the Phenyl-Hexyl stationary phase, as it represents the "Gold Standard" for this specific aromatic separation.
Instrumentation & Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm particle size (e.g., Phenomenex Luna or Waters XBridge).[1][2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1][2] Note: Methanol can be used but increases backpressure significantly.
-
Column Temp: 30°C (Controlled temperature is critical for reproducibility of
- interactions). -
Detection: UV @ 220 nm (high sensitivity) and 280 nm (selectivity for aromatic rings).[1][2]
-
Injection Volume: 5 - 10 µL.
Gradient Program
Due to the high lipophilicity, a high organic start is required to prevent precipitation, but a gradient is needed to elute polar synthetic precursors.[2]
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40 | 60 | Initial Hold |
| 15.0 | 5 | 95 | Linear Gradient |
| 20.0 | 5 | 95 | Wash (Elute dimers) |
| 20.1 | 40 | 60 | Re-equilibration |
| 25.0 | 40 | 60 | End of Run |
Sample Preparation
-
Diluent: Acetonitrile (100%).[1][2] The compound has poor solubility in water/methanol mixtures.[1]
-
Concentration: 0.5 mg/mL for assay; 0.05 mg/mL for impurity profiling.
-
Filtration: 0.22 µm PTFE filter (Do not use Nylon, as it may adsorb PAHs).[1][2]
Part 4: Method Validation Workflow (ICH Q2)
To ensure the method is robust for regulatory submission or publication, follow this validation workflow.
Caption: Step-by-step validation workflow aligned with ICH Q2 guidelines.
Key Validation Parameters
A. Specificity
-
Objective: Prove the main peak is pure and separated from isomers.
-
Acceptance Criteria: Resolution (
) between Di(naphthalen-1-yl)methanone and nearest isomer > 1.5. Use a PDA detector to check "Peak Purity" (spectral homogeneity across the peak).[1][2]
B. Linearity[1][2][3][4]
-
Range: 10 µg/mL to 100 µg/mL.
-
Acceptance: Correlation coefficient (
) 0.999.[1][2][5] -
Note: At high concentrations, the UV detector may saturate due to the strong absorbance of the naphthalene rings.[2] Ensure absorbance units (AU) remain below 1.5.
C. Limit of Detection (LOD) & Quantitation (LOQ)
-
LOD: S/N
3:1.[1][2] -
LOQ: S/N
10:1. -
Importance: Critical for proving the absence of carcinogenic naphthalene precursors.[2]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Broadening | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (60% ACN) or inject smaller volumes (<5 µL).[1] |
| Retention Time Shift | Temperature fluctuation.[1][2] | |
| High Backpressure | Precipitation. | The compound is insoluble in high water %.[2] Ensure the gradient never drops below 60% organic during the sample elution window. |
| Ghost Peaks | Carryover. | Naphthalene derivatives stick to steel.[1] Use a needle wash of 100% ACN or IPA.[1] |
References
-
Sigma-Aldrich. Di(naphthalen-1-yl)methanone Product Specification & CAS 605-78-7. Available at: [1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11656, Di-1-naphthyl ketone. Retrieved from [1][2]
-
Thermo Fisher Scientific. HPLC Column Selection: Solving the Separation Mystery. (General reference on Phenyl-Hexyl selectivity). Available at: [1][2]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2][6] (Authoritative text on bonded phase selectivity).
- ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. (naphthalen-1-yl)(1-(2H11)pentyl-1H-indol-3-yl)methanone | C24H23NO | CID 71751513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2-Benzoylphenyl)(naphthalen-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Practical Guide to the 13C NMR Signal Assignment of Di(naphthalen-1-yl)methanone
In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into the molecular architecture of organic compounds. For researchers and professionals in drug development, the precise assignment of NMR signals is not merely an academic exercise but a critical step in confirming molecular identity and purity. This guide provides an in-depth, technical comparison of methodologies for the complete assignment of the 13C NMR spectrum of di(naphthalen-1-yl)methanone, a molecule of significant structural complexity.
Di(naphthalen-1-yl)methanone presents a fascinating challenge due to the presence of two identical naphthalene moieties, leading to overlapping signals and subtle differences in the chemical environments of the carbon atoms. This guide will navigate through a systematic approach, leveraging predictive data and a suite of modern NMR techniques to achieve unambiguous signal assignment.
The Challenge: Symmetry and Complexity
The structure of di(naphthalen-1-yl)methanone, with its two-fold symmetry, simplifies the 13C NMR spectrum to 11 distinct signals: 10 for the naphthalene ring carbons and one for the carbonyl carbon. However, the similar electronic environments of the carbons in the naphthalene rings can lead to closely spaced peaks, making definitive assignment from a simple 1D 13C NMR spectrum a formidable task.
A Multi-faceted Approach to Signal Assignment
To overcome these challenges, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable. This guide will utilize a predicted 13C NMR spectrum as a foundational dataset and then apply a logical workflow involving DEPT, HSQC, and HMBC experiments to assign each signal with confidence.
Predicted 13C NMR Data
In the absence of readily available experimental data, a predicted 13C NMR spectrum provides a robust starting point. The following table outlines the predicted chemical shifts for the carbon atoms of di(naphthalen-1-yl)methanone, generated using a reliable online prediction tool.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 196.5 |
| C1 | 136.2 |
| C2 | 130.5 |
| C3 | 124.5 |
| C4 | 128.4 |
| C4a | 131.1 |
| C5 | 126.8 |
| C6 | 125.9 |
| C7 | 128.3 |
| C8 | 133.8 |
| C8a | 130.1 |
Table 1: Predicted 13C NMR chemical shifts for di(naphthalen-1-yl)methanone. Prediction was performed using NMRDB.org[1].
The Experimental Workflow: A Step-by-Step Guide
The following workflow is a proven strategy for the systematic assignment of 13C NMR signals for complex aromatic molecules.
Caption: A diagram illustrating key expected HMBC correlations in di(naphthalen-1-yl)methanone.
Experimental Protocols
Sample Preparation
A sample of di(naphthalen-1-yl)methanone (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
1. 13C NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to several thousand scans).
2. DEPT-135 and DEPT-90 Spectroscopy:
-
Pulse Program: Standard DEPT pulse sequences.
-
Parameters: Similar to the 13C experiment, but with a smaller number of scans often being sufficient.
3. HSQC Spectroscopy:
-
Pulse Program: A standard gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: Optimized for the proton and carbon chemical shift ranges.
-
Number of Increments: 256-512 in the indirect (13C) dimension.
-
Number of Scans: 2-16 per increment.
4. HMBC Spectroscopy:
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width: Optimized for the proton and carbon chemical shift ranges.
-
Number of Increments: 256-512 in the indirect (13C) dimension.
-
Number of Scans: 4-32 per increment.
-
Long-Range Coupling Delay (D6): Optimized for a coupling constant of 8-10 Hz.
Conclusion
The complete and unambiguous assignment of the 13C NMR spectrum of di(naphthalen-1-yl)methanone is a solvable, albeit complex, puzzle. By employing a systematic approach that combines a predicted spectrum with a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and other similarly complex molecules. This guide provides a robust framework for such an analysis, emphasizing the causal logic behind each experimental choice and providing a clear path to a definitive structural assignment.
References
-
NMRDB.org: An online resource for predicting 1H and 13C NMR spectra. [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts: A comprehensive overview of 13C NMR spectroscopy. [Link]
-
13C NMR Chemical Shift - Oregon State University: A table of typical 13C chemical shifts. [Link]
-
Lecture 2: Identifying Carbonyl Groups using Spectroscopy: A resource detailing the spectroscopic identification of carbonyl groups. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI: An article demonstrating the use of 1D and 2D NMR for signal assignment in naphthalene derivatives. [Link]
Sources
A Researcher's Guide to the Elemental Analysis of Di(naphthalen-1-yl)methanone: A Comparative Approach to Method Validation
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, establishing the empirical formula through elemental analysis is a foundational step in confirming a molecule's identity and purity. Di(naphthalen-1-yl)methanone, a polycyclic aromatic ketone, presents unique challenges and considerations in this analytical process. This guide provides an in-depth, comparative exploration of the standards and methodologies for the elemental analysis of Di(naphthalen-1-yl)methanone, with a focus on ensuring data integrity and accuracy.
The Theoretical Blueprint: Elemental Composition of Di(naphthalen-1-yl)methanone
The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula. For Di(naphthalen-1-yl)methanone, the molecular formula is C₂₁H₁₄O, with a molecular weight of 282.34 g/mol .
Table 1: Theoretical Elemental Composition of Di(naphthalen-1-yl)methanone
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 21 | 252.231 | 89.34 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 4.99 |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.67 |
This theoretical composition serves as the benchmark against which all experimental results are compared. A close correlation between the experimental and theoretical values is a primary indicator of sample purity.
Combustion Analysis: The Gold Standard for CHN Determination
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.
The combustion process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). If nitrogen is present, it is typically converted to N₂ gas (though some methods produce NOx, which is then reduced to N₂). The resulting gases are then passed through a series of detectors, typically thermal conductivity or infrared detectors, to quantify the amounts of CO₂, H₂O, and N₂ produced.
The Causality Behind Experimental Choices in Combustion Analysis
The accuracy of combustion analysis is highly dependent on several key experimental parameters:
-
Sample Purity and Homogeneity: The sample must be a representative portion of the bulk material. Any impurities will lead to deviations from the theoretical elemental composition.
-
Complete Combustion: Incomplete combustion is a significant source of error, particularly for high-carbon, polycyclic aromatic compounds like Di(naphthalen-1-yl)methanone, which can be challenging to burn completely. To ensure complete combustion, modern elemental analyzers often use a combination of high temperatures (typically 900-1100 °C), pure oxygen, and catalysts such as tungsten(VI) oxide or copper(II) oxide.
-
Instrument Calibration: The instrument must be calibrated with a known, pure, and stable organic standard. The choice of this standard is critical, especially in the absence of a specific CRM for the analyte.
Selecting an Appropriate Standard: A Comparative Approach
Given the lack of a certified reference material for Di(naphthalen-1-yl)methanone, researchers must select an appropriate alternative standard for instrument calibration and method validation. The ideal standard should be:
-
Highly Pure and Stable: The standard should have a well-defined and stable chemical composition.
-
Structurally and Compositionally Similar: While a perfect match is not possible, the standard should ideally have a high carbon content and a similar combustion behavior to Di(naphthalen-1-yl)methanone.
-
Commercially Available with a Certificate of Analysis: The standard should be traceable to a recognized standards organization.
Table 2: Comparison of Potential Calibration Standards for the Analysis of Di(naphthalen-1-yl)methanone
| Standard | Molecular Formula | % Carbon | % Hydrogen | Advantages | Disadvantages |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | Readily available, stable, commonly used. | Lower carbon content than the analyte. |
| Benzoic Acid | C₇H₆O₂ | 68.85 | 4.95 | High purity, stable. | Significantly lower carbon content. |
| Anthracene | C₁₄H₁₀ | 94.34 | 5.66 | High carbon content, structurally related (polycyclic aromatic). | Can be volatile, may require special handling. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | Contains nitrogen and sulfur, good for multi-element analyzers. | Low carbon content, not structurally similar. |
For Di(naphthalen-1-yl)methanone, Anthracene represents a strong candidate due to its high carbon content and polycyclic aromatic structure, which would more closely mimic the combustion characteristics of the analyte. However, its volatility must be considered. Acetanilide is a reliable and commonly used all-purpose standard, though its lower carbon percentage may not be ideal for bracketing the high carbon content of the target molecule.
A Self-Validating Experimental Protocol for Elemental Analysis
The following protocol for the CHN analysis of Di(naphthalen-1-yl)methanone is designed to be a self-validating system, incorporating quality control checks to ensure the reliability of the results.
Instrumentation: A modern CHN elemental analyzer.
Calibration Standard: High-purity Acetanilide or Anthracene.
Procedure:
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed with fresh reagents and catalysts.
-
Leak-check the system.
-
Condition the instrument by running several blank samples (empty tin capsules) until a stable baseline is achieved.
-
-
Calibration:
-
Accurately weigh (to ±0.001 mg) 3-5 different masses of the chosen calibration standard (e.g., Acetanilide) into tin capsules. The mass range should bracket the expected mass of the Di(naphthalen-1-yl)methanone samples.
-
Analyze the calibration standards and generate a linear calibration curve for each element. The correlation coefficient (R²) should be >0.999.
-
-
Quality Control:
-
Analyze a quality control (QC) standard. This should be a different, well-characterized compound, ideally with a high carbon content. The results for the QC sample should be within the acceptable limits of the certified values (typically ±0.3%).
-
-
Sample Analysis:
-
Accurately weigh (to ±0.001 mg) duplicate or triplicate samples of the Di(naphthalen-1-yl)methanone into tin capsules.
-
Analyze the samples.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the average percentage of C, H, and O for the Di(naphthalen-1-yl)methanone samples.
-
The experimental values should be within ±0.4% of the theoretical values for publication in many scientific journals[1][2].
-
The results from the duplicate/triplicate analyses should be in close agreement, demonstrating the homogeneity of the sample and the precision of the measurement.
-
-
Post-Analysis Verification:
-
Re-analyze a calibration standard at the end of the analytical run to check for instrument drift. The result should still be within the acceptable tolerance.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the elemental analysis workflow for Di(naphthalen-1-yl)methanone.
Caption: Workflow for the elemental analysis of Di(naphthalen-1-yl)methanone.
Alternative and Complementary Techniques
While combustion analysis is the primary method for determining C, H, and N, other techniques can provide valuable complementary information, particularly regarding heteroatoms and trace impurities.
-
Oxygen Analysis by Pyrolysis: The determination of oxygen content is typically done by pyrolysis in a furnace filled with platinized carbon. The oxygen in the sample is converted to carbon monoxide (CO), which is then detected. This is often performed in a separate analyzer or as a distinct mode in a comprehensive elemental analyzer.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the determination of trace metal impurities, which may originate from catalysts used in the synthesis of Di(naphthalen-1-yl)methanone, ICP-MS is the technique of choice due to its high sensitivity and ability to measure elements at the parts-per-billion (ppb) level.
Conclusion
The elemental analysis of Di(naphthalen-1-yl)methanone, while seemingly straightforward, requires a meticulous and well-validated approach. The absence of a specific certified reference material necessitates a greater emphasis on the principles of method validation, including the careful selection of appropriate calibration standards, the use of quality control samples, and adherence to strict acceptance criteria. By understanding the causality behind the experimental choices and implementing a self-validating protocol, researchers can confidently determine the elemental composition of Di(naphthalen-1-yl)methanone, thereby ensuring the integrity of their research and development activities.
References
-
PubChem. (n.d.). 1-Naphthalenyl(1-pentyl-1H-indol-3-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
- Dick, B. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 930–935.
-
Dick, B. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
NIST. (2018). Certificate of Analysis: Standard Reference Material 1647f. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental Analysis of Organic Compounds. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
- Vogt, F. D., & Jones, P. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-253.
- Zhang, Y., et al. (2021). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 11(54), 34267-34280.
-
Zhang, Y., et al. (2021). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Di(naphthalen-1-yl)methanone
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Di(naphthalen-1-yl)methanone. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The protocols outlined herein are synthesized from established safety data, regulatory guidelines, and field-proven best practices.
Core Hazard Profile: Understanding the Risks
The foundation of safe disposal is a thorough understanding of the chemical's hazards. The risk profile for Di(naphthalen-1-yl)methanone should be conservatively assumed to align with that of naphthalene.
| Hazard Classification | Description | Potential Consequences of Improper Disposal | Authoritative Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Contamination of soil and water, posing a risk to wildlife and potentially entering the human food chain. | Sigma-Aldrich[4], ECHA[1] |
| Carcinogenicity | Suspected of causing cancer. | Long-term environmental contamination and potential exposure risks to the public. | EPA[2], ECHA[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Severe damage to aquatic ecosystems, even at low concentrations. Prohibited from drain disposal. | Sigma-Aldrich[4], ECHA[1] |
| Flammability | Flammable solid. | Fire hazard if disposed of in regular trash or near ignition sources. | Sigma-Aldrich[4] |
| Health Hazards | Associated with hemolytic anemia, liver damage, and neurological damage upon acute exposure. | Public health risk if waste is not properly contained and treated. | EPA[2] |
The Cardinal Rule of Disposal: Prohibited Routes
Given its hazardous profile, Di(naphthalen-1-yl)methanone must NEVER be disposed of via standard waste streams.
-
DO NOT Pour Down the Drain: The high aquatic toxicity can cause significant harm to marine environments.[1] Standard wastewater treatment facilities are not equipped to neutralize such chemical hazards.
-
DO NOT Place in Regular Trash: This action risks fire, environmental contamination of soil and groundwater through landfill leakage, and potential exposure to sanitation workers.[5]
All waste containing Di(naphthalen-1-yl)methanone, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be treated as hazardous waste.
Step-by-Step Hazardous Waste Disposal Protocol
This protocol ensures compliance with EPA and institutional safety standards.[6][7]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
-
Lab Coat: To protect from skin contact.
Step 2: Waste Segregation and Containment
Proper containment is critical to prevent leaks and cross-contamination.
-
Solid Waste: Collect pure Di(naphthalen-1-yl)methanone and contaminated solids (e.g., paper towels, gloves) in a designated, leak-proof container.[9] The container must be compatible with the chemical; high-density polyethylene (HDPE) or a glass container is recommended.[7]
-
Liquid Waste: If Di(naphthalen-1-yl)methanone is in a solvent, collect it in a separate, clearly marked liquid hazardous waste container. Do not mix incompatible waste streams.
-
Avoid Overfilling: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[9]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Clearly mark the container with the words "HAZARDOUS WASTE ".[6][7]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:
-
Di(naphthalen-1-yl)methanone (~5g)
-
Methanol (100 mL)
-
-
Include the date accumulation started and the name of the principal investigator or lab group.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][9]
-
Keep the container securely closed at all times, except when adding waste.[7] A funnel should never be left in the container opening.
-
Segregate the waste container from incompatible materials (e.g., acids, bases).
Step 5: Arrange for Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Familiarize yourself with your organization's specific procedures for requesting a chemical waste pickup. This is often done through an online portal.
-
Once a container is full, it must be removed from the SAA promptly, typically within 72 hours as per EPA regulations.[6]
-
The accepted disposal method for naphthalene-containing waste is high-temperature incineration in a rotary kiln or fluidized bed.[10]
Decontamination and Spill Management
Decontamination:
-
Reusable Glassware/Equipment: Rinse with a suitable solvent (e.g., acetone, ethanol) into your hazardous liquid waste container. Follow with a standard wash using soap and water.
-
Work Surfaces: Wipe the surface with a towel dampened with a suitable solvent, ensuring the towel is disposed of as solid hazardous waste.
Spill Response:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if the compound is a fine powder.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder. Mechanically take up the material and place it in your hazardous waste container.[8]
-
Clean the Area: Decontaminate the spill area as described above.
-
Report: Report the spill to your institution's EH&S office.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Di(naphthalen-1-yl)methanone waste.
Sources
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. epa.gov [epa.gov]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneseo.edu [geneseo.edu]
- 5. acs.org [acs.org]
- 6. research.columbia.edu [research.columbia.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. carlroth.com [carlroth.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Di(naphthalen-1-yl)methanone
In the landscape of drug discovery and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Di(naphthalen-1-yl)methanone. As a compound with limited readily available, specific safety data, a cautious and well-informed approach based on the toxicological profiles of structurally similar compounds is essential.
Hazard Assessment: A Precautionary Approach
A thorough review of safety literature reveals a lack of a specific Safety Data Sheet (SDS) for Di(naphthalen-1-yl)methanone. In such instances, a conservative hazard assessment is warranted, drawing parallels from structurally related compounds. Di(naphthalen-1-yl)methanone is a ketone flanked by two naphthalene rings. The primary surrogate for hazard assessment is Naphthalene .
Naphthalene is classified as a flammable solid that is harmful if swallowed, suspected of causing cancer, and very toxic to aquatic life[1][2]. It can cause irritation to the skin, eyes, and respiratory tract. Given these potential hazards, Di(naphthalen-1-yl)methanone should be handled as a substance of unknown toxicity with the potential for similar health effects. Therefore, minimizing all routes of exposure—inhalation, ingestion, and skin contact—is the guiding principle for PPE selection.
Key Potential Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact[3].
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system[3].
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering controls should always be prioritized to minimize exposure.
-
Chemical Fume Hood: All manipulations of Di(naphthalen-1-yl)methanone, especially handling the solid powder, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles[4].
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions[5].
Personal Protective Equipment (PPE): A Multi-faceted Barrier
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving Di(naphthalen-1-yl)methanone.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Safety glasses with side shields and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | N95 respirator or higher, especially for larger quantities or if dust is generated |
| Preparation of Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not typically required if performed in a fume hood |
| General Handling of Solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not typically required |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Given the potential for eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: Provide a minimum level of protection for handling solutions.
-
Chemical Splash Goggles: Essential when there is a risk of splashes, such as during solution preparation or spill cleanup[3].
-
Face Shield: Should be worn in conjunction with safety glasses or goggles when handling the solid powder or during any operation with a significant splash or aerosol generation potential.
To prevent skin contact and potential irritation, appropriate gloves are critical[5][6].
-
Nitrile or Neoprene Gloves: These materials offer good resistance to a wide range of chemicals. Since specific compatibility data for Di(naphthalen-1-yl)methanone is unavailable, it is prudent to observe gloves for any signs of degradation and change them frequently.
-
Double-Gloving: Recommended when handling the solid compound to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
Protective clothing prevents the contamination of personal attire and skin.
-
Lab Coat: A standard, fully buttoned lab coat is the minimum requirement for all work with this compound.
-
Chemical-Resistant Apron: Should be worn over the lab coat when preparing solutions or when there is a higher risk of splashes.
-
Full-Body Protection: In the event of a large spill, a chemical-resistant suit may be necessary.
Given that Di(naphthalen-1-yl)methanone is a solid, the primary inhalation risk is from airborne dust particles.
-
N95 Respirator: Recommended as a minimum precaution when weighing or transferring the solid, especially if the material is dusty or if significant quantities are being handled.
-
Air-Purifying Respirator (APR) with Particulate Cartridges: May be required for extended operations with the solid or for spill cleanup. The choice of cartridge should be based on a formal risk assessment.
Step-by-Step PPE Protocols
Procedural discipline is as vital as the equipment itself. Follow these steps meticulously.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Apron: Put on the lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Respirator (if needed): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, and a face shield as required by the task.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
-
Gloves (Outer Pair): Remove the outer pair of gloves without touching the outside with your bare hands.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Face Shield/Goggles/Glasses: Remove by handling the strap or earpieces.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE used when handling Di(naphthalen-1-yl)methanone should be considered contaminated waste.
-
Solid Waste: Place used gloves, disposable lab coats, and other contaminated solid items in a designated hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including "Hazardous Waste" and the chemical name[5].
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
